Technical Documentation Center

(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine

Prepared by: Senior Application Scientist, Google Gemini Abstract (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Google Gemini

Abstract

(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its structural features—a pyrrolidine ring, a primary amine, and a methoxyethyl group—present a unique combination of properties that are critical to its function as a scaffold or building block in the synthesis of novel therapeutic agents.[1] Understanding the fundamental physicochemical properties of this molecule is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth analysis of the key physicochemical parameters of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine, detailing authoritative experimental protocols for their determination and explaining the scientific rationale behind these characterization efforts.

Molecular Profile and Structural Attributes

The foundational step in characterizing any drug candidate or intermediate is to establish its basic molecular properties. These data serve as the basis for all subsequent experimental and computational analyses.

The structure of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine features a five-membered saturated nitrogen-containing heterocycle, which is a common motif in a wide range of biologically active compounds.[1] The presence of two basic nitrogen atoms—a tertiary amine within the pyrrolidine ring and a primary exocyclic amine—dictates its ionization behavior in physiological environments. The methoxyethyl substituent influences its polarity, lipophilicity, and potential for hydrogen bonding.

PropertyValueSource
IUPAC Name (3R)-1-(2-methoxyethyl)pyrrolidin-3-amine[1]
Molecular Formula C₇H₁₆N₂O[1]
Molecular Weight 144.21 g/mol [1]
CAS Number 1178549-79-5[2]
Canonical SMILES COCCN1CCN[1]
Predicted XlogP -0.6[3]
General Solubility Soluble in polar solvents (e.g., water, methanol)[1]
Stability Stable under standard conditions; sensitive to strong acids/bases[1]

Ionization Constant (pKa) Determination

Scientific Rationale: The ionization constant, or pKa, is arguably one of the most critical physicochemical parameters in drug discovery.[4] It governs the extent to which a molecule is charged at a given pH. This, in turn, profoundly influences its aqueous solubility, membrane permeability, binding to target receptors, and overall pharmacokinetic profile.[4] For (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine, which possesses two basic nitrogen centers, determining its pKa values is essential for predicting its behavior in the varying pH environments of the gastrointestinal tract and bloodstream.

Authoritative Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for pKa determination, making it a gold standard in the pharmaceutical industry.[5][6][7] The method involves monitoring pH changes in a solution of the compound as a titrant of known concentration is added incrementally.

Experimental Protocol:

  • Preparation of Analyte Solution: Accurately weigh approximately 10-15 mg of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine and dissolve it in 50 mL of deionized, CO₂-free water. Maintain a constant ionic strength by adding a background electrolyte, such as 0.15 M KCl.[5]

  • System Calibration: Calibrate a high-precision pH electrode and meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).[7]

  • Titration: Place the analyte solution in a jacketed beaker to maintain a constant temperature. Begin stirring the solution gently. Add standardized 0.1 M HCl (hydrochloric acid) as the titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette.[5]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration well past the equivalence points to generate a complete titration curve.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the curve. These points can be precisely located by identifying the inflection points on the first derivative of the titration curve (ΔpH/ΔV).

Workflow for pKa Determination:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Analyte Solution (Compound + 0.15M KCl) E1 Titrate with 0.1M HCl P1->E1 P2 Calibrate pH Meter (pH 4, 7, 10 buffers) P2->E1 E2 Record pH vs. Titrant Volume E1->E2 A1 Plot pH vs. Volume E2->A1 A2 Calculate 1st Derivative (ΔpH/ΔV) A1->A2 A3 Identify Inflection Points A2->A3 A4 Determine pKa values (pH at half-equivalence) A3->A4

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP) Assessment

Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties. It is quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The logarithmic form, logP, is widely used.[8] An optimal logP (typically between 1 and 3 for orally administered drugs) is crucial for passive diffusion across biological membranes.

Authoritative Methodology: Shake-Flask Method

The shake-flask method is the traditional and most reliable "gold standard" for experimental logP determination.[9] It directly measures the partitioning of the compound between n-octanol and water.

Experimental Protocol:

  • Phase Preparation: Prepare a phosphate buffer solution at a pH where the compound will be predominantly in its neutral, un-ionized form (at least 2 pH units above the highest pKa value). Pre-saturate the buffer with n-octanol and, separately, pre-saturate the n-octanol with the buffer by mixing them vigorously and allowing them to separate overnight.[10]

  • Partitioning: Add a known amount of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine to a mixture of the pre-saturated n-octanol and pre-saturated buffer in a separatory funnel.

  • Equilibration: Shake the funnel gently for a sufficient period (e.g., 1-2 hours) to allow equilibrium to be reached. Avoid vigorous shaking that can lead to emulsion formation.[9]

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated.

  • Quantification: Carefully collect samples from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]

  • Calculation: Calculate logP using the formula: logP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Workflow for logP Determination:

G P1 Prepare Pre-saturated n-Octanol and Buffer P2 Dissolve Compound in Octanol/Buffer Mixture P1->P2 E1 Shake to Equilibrate P2->E1 E2 Allow Phases to Separate E1->E2 A1 Sample Aqueous & Octanol Layers E2->A1 A2 Quantify Concentration (e.g., HPLC-UV) A1->A2 A3 Calculate logP A2->A3

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility Measurement

Scientific Rationale: Aqueous solubility is a fundamental property that dictates the dissolution rate and bioavailability of an orally administered drug.[11] Poor solubility is a major hurdle in drug development, often leading to inadequate absorption and low efficacy.[11] Determining the thermodynamic equilibrium solubility provides a definitive measure of a compound's potential for dissolution.

Authoritative Methodology: Equilibrium Shake-Flask Method

Considered the 'gold standard' for thermodynamic solubility, this method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[12]

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine to vials containing the aqueous medium of interest (e.g., deionized water, phosphate-buffered saline pH 7.4). The presence of visible solid material throughout the experiment is crucial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a rocking shaker or orbital incubator.[13] Collect samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the measured concentration no longer changes over time).[13]

  • Sample Processing: After equilibration, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solids.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the compound's concentration using a validated analytical method like HPLC-UV or LC-MS/MS.

  • Solid-State Analysis: It is best practice to analyze the remaining solid material (e.g., by XRPD or DSC) to confirm that no phase changes or polymorph transitions occurred during the experiment, as this can affect the solubility value.[14]

Workflow for Aqueous Solubility Determination:

G P1 Add Excess Solid to Aqueous Buffer E1 Agitate at Constant Temp (e.g., 48h) P1->E1 E2 Verify Equilibrium (Time Point Sampling) E1->E2 A3 Analyze Remaining Solid (e.g., XRPD) E1->A3 A1 Filter or Centrifuge to Remove Solids E2->A1 A2 Quantify Concentration of Supernatant A1->A2

Caption: Workflow for thermodynamic aqueous solubility determination.

Conclusion

The physicochemical properties of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine—namely its ionization constant (pKa), lipophilicity (logP), and aqueous solubility—are foundational to its successful application in drug discovery and development. The experimental protocols detailed in this guide represent robust, authoritative methods for obtaining reliable and accurate data. By investing in this critical characterization, researchers can make more informed decisions, enabling the rational design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • NextSDS. (n.d.). 1-(2-methoxyethyl)pyrrolidin-3-amine — Chemical Substance Information. Retrieved from [Link]

  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Retrieved from [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • ACS Publications. (2006, October 5). Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2-methoxyethyl)pyrrolidin-3-amine (C7H16N2O). Retrieved from [Link]

  • PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • PubChem. (n.d.). (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • ResearchGate. (2025, November 14). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • MDPI. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

  • Pak. J. Pharm. Sci. (2015). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Retrieved from [Link]

Sources

Exploratory

The Architect of Asymmetry: A Technical Guide to the Mechanism of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine in Chiral Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral amines, particularly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral amines, particularly those embedded within a pyrrolidine scaffold, have emerged as powerful tools in asymmetric catalysis. This technical guide delves into the core mechanism of action of (R)-1-(2-methoxyethyl)pyrrolidin-3-amine, a bespoke chiral amine, in the context of chiral synthesis. We will explore its role as an organocatalyst, dissecting the nuanced interplay of its structural features—the stereogenic center at C3, the N-alkoxyethyl substituent, and the pyrrolidine ring itself—in orchestrating stereoselective transformations. This guide will provide a deep understanding of the underlying principles of enamine and iminium ion catalysis, supported by mechanistic diagrams and a representative experimental protocol, to empower researchers in the rational design and application of this and similar chiral catalysts.

Introduction: The Imperative of Chirality and the Rise of Pyrrolidine Catalysts

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize one enantiomer over the other is of paramount importance in the pharmaceutical industry.[1][2] Asymmetric organocatalysis, a field that utilizes small, chiral organic molecules to catalyze stereoselective reactions, has revolutionized this endeavor, offering a sustainable and often more accessible alternative to traditional metal-based catalysts.[2][3]

Within the diverse arsenal of organocatalysts, those featuring a pyrrolidine scaffold have garnered significant attention for their remarkable efficiency and versatility in a wide array of asymmetric transformations.[1][3][4] The inherent chirality and conformational rigidity of the pyrrolidine ring provide a robust framework for inducing stereoselectivity.

(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine: A Profile

(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine is a chiral secondary amine characterized by a stereogenic center at the 3-position of the pyrrolidine ring and a methoxyethyl group at the nitrogen atom.[5] The synthesis of such substituted pyrrolidines can be achieved through various stereoselective routes, often starting from the chiral pool, such as amino acids, or through asymmetric catalytic methods.[4][6]

PropertyValue
IUPAC Name(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine
Molecular FormulaC₇H₁₆N₂O
Molar Mass144.22 g/mol
Chirality(R) at C3
Key Structural FeaturesPyrrolidine ring, secondary amine, primary amine, ether

Core Mechanism of Action: Enamine and Iminium Ion Catalysis

The primary mechanism through which (R)-1-(2-methoxyethyl)pyrrolidin-3-amine exerts its stereochemical control is via the formation of transient, chiral nucleophilic enamines or electrophilic iminium ions with carbonyl substrates. This mode of activation is a hallmark of secondary amine organocatalysis.[3][7]

Enamine Catalysis: Activating the Nucleophile

In reactions such as the asymmetric Michael addition of a ketone to a nitroalkene, the catalytic cycle commences with the condensation of the chiral amine with the ketone. This forms a chiral enamine intermediate. The enamine, being a stronger nucleophile than the corresponding enol or enolate, readily attacks the electrophilic Michael acceptor.

The stereochemical outcome of the reaction is dictated by the facial selectivity of the enamine's attack on the electrophile. This selectivity is governed by the steric and electronic properties of the chiral catalyst.

Proposed Mechanism of Stereocontrol:

  • Formation of the Chiral Enamine: The secondary amine of the pyrrolidine reacts with the ketone, forming a chiral enamine. The (R)-configuration at the C3 position of the pyrrolidine ring creates a specific chiral environment.

  • Steric Shielding: The bulky N-(2-methoxyethyl) group and the pyrrolidine ring itself will preferentially occupy one face of the enamine double bond. This steric hindrance directs the incoming electrophile to the less hindered face.

  • Role of the 3-Amino Group: The 3-amino group can play a crucial role in the transition state through hydrogen bonding. It can interact with the electrophile (e.g., the nitro group of a nitroalkene), further orienting it for a specific trajectory of attack. This dual activation, where the catalyst activates both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), is a key feature of many efficient bifunctional organocatalysts.[8][9]

  • Hydrolysis and Catalyst Regeneration: Following the carbon-carbon bond formation, the resulting iminium ion is hydrolyzed to release the chiral product and regenerate the catalyst, allowing it to enter a new catalytic cycle.

Enamine_Catalysis_Mechanism cluster_0 Catalytic Cycle Ketone Ketone (Prochiral Substrate) Enamine Chiral Enamine Intermediate Ketone->Enamine Catalyst (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine Catalyst->Enamine Condensation -H₂O TransitionState Stereodetermining Transition State Enamine->TransitionState Nitroalkene Nitroalkene (Electrophile) Nitroalkene->TransitionState Iminium Iminium Ion Intermediate TransitionState->Iminium C-C Bond Formation Iminium->Catalyst Regeneration Product Chiral Product Iminium->Product Hydrolysis Water H₂O Water->Iminium

Caption: Proposed catalytic cycle for the asymmetric Michael addition via enamine catalysis.

Iminium Ion Catalysis: Activating the Electrophile

For reactions involving α,β-unsaturated aldehydes, (R)-1-(2-methoxyethyl)pyrrolidin-3-amine can activate the substrate through the formation of a chiral iminium ion. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enal, making it a more potent electrophile for nucleophilic attack.

The chiral scaffold of the catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face, thus ensuring high enantioselectivity.

Iminium_Catalysis_Mechanism cluster_1 Catalytic Cycle Enal α,β-Unsaturated Aldehyde Iminium Chiral Iminium Ion (Activated Electrophile) Enal->Iminium Catalyst (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine Catalyst->Iminium Condensation -H₂O Adduct Enamine Adduct Iminium->Adduct Nucleophile Nucleophile Nucleophile->Adduct Nucleophilic Attack Adduct->Catalyst Regeneration Product Chiral Product Adduct->Product Hydrolysis Water H₂O Water->Adduct

Caption: Proposed catalytic cycle for reactions proceeding via iminium ion activation.

Representative Experimental Protocol: Asymmetric Michael Addition

The following is a representative, generalized protocol for the asymmetric Michael addition of a ketone to a nitroalkene, catalyzed by a chiral pyrrolidine derivative. This protocol is adapted from established procedures for similar catalysts and should be optimized for specific substrates.[10][11]

Reaction: Asymmetric Michael addition of cyclohexanone to β-nitrostyrene.

Materials:

  • (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine (Catalyst)

  • Cyclohexanone (Michael Donor)

  • β-Nitrostyrene (Michael Acceptor)

  • Solvent (e.g., Toluene, CH₂Cl₂, or an ionic liquid like [BMIm]PF₆)[10]

  • Anhydrous Sodium Sulfate (for drying)

  • Silica Gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Catalyst and Substrate Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the nitroalkene (1.0 mmol).

  • Solvent and Catalyst Addition: Dissolve the nitroalkene in the chosen solvent (e.g., 2 mL of toluene). Add the (R)-1-(2-methoxyethyl)pyrrolidin-3-amine catalyst (0.1 mmol, 10 mol%).

  • Addition of Michael Donor: Add the ketone (2.0 mmol, 2.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Stereochemical Analysis: Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.

Data Presentation: Expected Outcomes

While specific data for (R)-1-(2-methoxyethyl)pyrrolidin-3-amine is not available, analogous chiral pyrrolidine catalysts in similar reactions typically yield the following results:

EntryMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventYield (%)dr (syn:anti)ee (%)
1Cyclohexanoneβ-Nitrostyrene10Toluene>90>95:5>95
2Acetoneβ-Nitrostyrene10CH₂Cl₂>85->90
3Propanalβ-Nitrostyrene10Toluene>90>90:10>98

Note: The data in this table is representative of highly efficient chiral pyrrolidine organocatalysts and serves as a benchmark for expected performance.

Conclusion: A Versatile Tool for Asymmetric Synthesis

(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine represents a promising, albeit underexplored, chiral organocatalyst. Its structural features, including the defined stereocenter, the N-alkoxyethyl group, and the additional amino functionality, provide a rich platform for inducing high levels of stereoselectivity in a variety of organic transformations. The proposed mechanism of action, operating through well-established enamine and iminium ion intermediates, offers a rational basis for its application in asymmetric synthesis. The potential for bifunctional activation through hydrogen bonding further enhances its appeal. This guide provides a foundational understanding for researchers to harness the potential of this and structurally related chiral amines in the synthesis of enantiomerically pure molecules, a critical endeavor in the advancement of pharmaceutical and chemical sciences.

References

  • Z. G. Le, Z. C. Chen, Y. Y. Jiang, and Y. C. Zheng, "Ion-Supported Chiral Pyrrolidines as Enantioselective Catalysts for Direct Michael Addition of Nitroalkenes in [BMIm]PF 6," Synlett, 2007, (13), 2099-2101.
  • W. Wang, J. Wang, H. Li, and L. Liao, "Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide," Chemistry, 2006, 12(16), 4321-4332.
  • T. Ishii, S. Fujioka, Y. Sekiguchi, and H. Kotsuki, "A New Class of Chiral Pyrrolidine−Pyridine Conjugate Base Catalysts for Use in Asymmetric Michael Addition Reactions," Journal of the American Chemical Society, 2004, 126(31), 9558-9559.
  • A. Quintavalla, D. Carboni, and M.
  • W. Wang, H. Li, J. Wang, and L. Zu, "Chiral Pyrrolidine Sulfonamide Catalyzed Enantioselective Michael Addition of Cyclohexanones to Maleimides," Synlett, 2010, (1), 133-136.
  • S. B. A. de la Fuente, A. M. C. H. van den Nieuwendijk, R. J. M. Klein Gebbink, G. van Koten, and P. C. J. Kamer, "Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine," Organic Letters, 2007, 9(21), 4307-4310.
  • M. Kundu, S. Bera, and A.
  • M. Kundu, S. Bera, and A.
  • Y. Wei, and M.
  • M. Lombardo, and A.
  • P. O'Brien, and C. D.
  • S. C. S. Nag, and V. K. Singh, "Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides," Beilstein Journal of Organic Chemistry, 2021, 17, 2608-2651.
  • M. Shi, Y. Satoh, and Y. Masaki, "Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes," Journal of the Chemical Society, Perkin Transactions 1, 1998, (16), 2547-2554.
  • F. V. González, and J. M. G. Molinillo, "Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins," Beilstein Journal of Organic Chemistry, 2017, 13, 612-619.
  • BenchChem, "Application Notes and Protocols for the Asymmetric Synthesis of Pyrrolidine-3,4-diamine Deriv
  • Y. Lazib, P. Retailleau, T. Saget, B. Darses, and P. Dauban, "Asymmetric Synthesis of Enantioenriched Pyrrolidines by C(sp 3 )-H Amination of Hydrocarbons," Angewandte Chemie International Edition, 2021, 60(40), 21708-21712.
  • A. Quintavalla, D. Carboni, and M.
  • A. Laohapaisan, A. K. Roy, and D. A. Nagib, "Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction," PMC, 2024.
  • A. Pfaltz, "Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands," PNAS, 1999, 96(25), 14213-14216.
  • X. Wang, J. Xue, Z. Q. Rong, and S. Z. Luo, "Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - Organic Chemistry Portal," J. Am. Chem. Soc., 2023, 145, 15456-15464.
  • J. L. G. Ruano, and I. A. R. de la Pradilla, "Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines," Accounts of Chemical Research, 2022, 55(10), 1386-1402.
  • EvitaChem, "Buy (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine (EVT-13170115)," EvitaChem, N.D.
  • P. O'Brien, "Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines," White Rose Research Online, 2020.
  • A. A. Tumanov, and E. G. Bagryanskaya, "Role of Association in Chiral Catalysis: From Asymmetric Synthesis to Spin Selectivity," Chemistry – An Asian Journal, 2021, 16(11), 1359-1371.
  • M.
  • M. J. C. M. van den Nieuwendijk, R. J. M. Klein Gebbink, G. van Koten, and P. C. J. Kamer, "Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations," Organic & Biomolecular Chemistry, 2008, 6(16), 2959-2967.
  • N. D. Shapiro, and F. D. Toste, "Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket," Journal of the American Chemical Society, 2012, 134(32), 13349-13360.
  • P. M. P. Gois, and S. P. G.
  • C. G. Schindler, "Asymmetric catalysis with octahedral stereogenic-at-metal complexes featuring chiral ligands," OA Monitor Ireland, 2019.
  • A. B.
  • A. R.
  • A. Ramazani, and S. Hosseininezhad, "Recent Advances in the Synthesis of Pyrrolidines," IntechOpen, 2024.
  • X. H. Liu, and X. M.

Sources

Foundational

Physicochemical Profiling and Synthetic Methodologies of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine

Executive Summary In contemporary medicinal chemistry, chiral saturated nitrogen heterocycles serve as privileged scaffolds. Among these, (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine (CAS: 1178549-79-5) has emerged as a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, chiral saturated nitrogen heterocycles serve as privileged scaffolds. Among these, (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine (CAS: 1178549-79-5) has emerged as a highly versatile building block [1]. The compound features a rigidified pyrrolidine core that dictates precise spatial orientation, a primary amine for subsequent functionalization (e.g., amide couplings), and an N-linked methoxyethyl chain that modulates lipophilicity while providing a hydrogen-bond acceptor. This technical guide provides an in-depth analysis of its structural properties, a validated synthetic protocol, and its pharmacological applications.

Structural Formula and Physicochemical Data

The molecular architecture of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine is defined by the absolute (R)-configuration at the C3 position of the pyrrolidine ring. This stereocenter is critical; enantiomeric purity directly correlates with the binding affinity and selectivity in chiral biological pockets [1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name (3R)-1-(2-methoxyethyl)pyrrolidin-3-amine
CAS Registry Number 1178549-79-5
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.21 g/mol
Canonical SMILES COCCN1CCC(C1)N
Isomeric SMILES COCCN1CCN
InChIKey SRWRVWNAMHIATJ-SSDOTTSWSA-N
Physical State Liquid / Low-melting solid (typically supplied as a dihydrochloride salt)

Data corroborated by standardized chemical databases and commercial suppliers [1], [2].

Synthetic Methodology & Mechanistic Pathways

As an application scientist, I emphasize that the synthesis of chiral amines must prioritize the preservation of stereochemical integrity. The most robust approach to synthesizing (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine involves the N-alkylation of a commercially available, orthogonally protected precursor, followed by targeted deprotection [1].

Step-by-Step Experimental Protocol

Objective: Synthesize the target compound from (R)-tert-butyl pyrrolidin-3-ylcarbamate without inducing racemization.

Step 1: N-Alkylation (Introduction of the Methoxyethyl Group)

  • Preparation: Dissolve 1.0 equivalent of (R)-tert-butyl pyrrolidin-3-ylcarbamate in anhydrous acetonitrile (MeCN) (0.2 M concentration). Causality: MeCN is a polar aprotic solvent that accelerates Sₙ2 substitution while maintaining solubility of the inorganic base.

  • Base Addition: Add 2.5 equivalents of finely powdered anhydrous potassium carbonate (K₂CO₃). Causality: K₂CO₃ acts as an acid scavenger to neutralize the hydrobromic acid generated, preventing the protonation of the pyrrolidine nitrogen which would stall the reaction.

  • Electrophile Addition: Dropwise add 1.2 equivalents of 2-bromoethyl methyl ether.

  • Reaction: Heat the mixture to 65°C under a nitrogen atmosphere for 12–16 hours. Monitor via LC-MS.

  • Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and partition between ethyl acetate and water. Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate.

Step 2: Boc-Deprotection (Amine Unmasking)

  • Preparation: Dissolve the crude intermediate in dichloromethane (DCM) at 0°C.

  • Acidification: Slowly add trifluoroacetic acid (TFA) (10 equivalents). Causality: TFA selectively cleaves the tert-butyloxycarbonyl (Boc) group via an acid-catalyzed elimination mechanism, releasing CO₂ and isobutylene gas without cleaving the ether linkage.

  • Isolation: Stir at room temperature for 2 hours. Concentrate in vacuo. To obtain the free base, pass the residue through a basic ion-exchange resin or perform a carefully pH-controlled aqueous workup (pH > 10) followed by extraction with a polar organic solvent (e.g., 10% MeOH in DCM).

SynthesisWorkflow SM (R)-3-(Boc-amino)pyrrolidine Starting Material Alkylation Alkylation 2-Bromoethyl methyl ether, K2CO3 SM->Alkylation Intermediate Boc-Protected Intermediate (Stable) Alkylation->Intermediate Deprotection Deprotection TFA / DCM (0°C to RT) Intermediate->Deprotection Product (R)-1-(2-Methoxyethyl) pyrrolidin-3-amine Deprotection->Product

Fig 1. Step-by-step synthetic workflow for (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine.

Pharmacological Applications & Mechanism of Action

(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine is not merely a passive structural linker; it actively influences the pharmacodynamics of the molecules it is integrated into.

Target Interaction and Biological Relevance

The pyrrolidine core is bioisosteric to several endogenous signaling molecules. When incorporated into larger drug candidates, this specific moiety has been documented to interact with various enzymatic targets. For instance, derivatives containing this scaffold have been studied for their ability to bind to cyclooxygenase (COX) enzymes, subsequently inhibiting prostaglandin synthesis[3].

The methoxyethyl side chain plays a dual role:

  • Solvation and ADME: It increases the aqueous solubility of the parent drug while maintaining enough lipophilicity to cross lipid bilayers.

  • Receptor Anchoring: The ether oxygen acts as a localized hydrogen-bond acceptor, which can stabilize the ligand within the target protein's binding pocket.

MechanismOfAction Scaffold (R)-1-(2-Methoxyethyl) pyrrolidin-3-amine Motif Target Enzyme / Receptor (e.g., COX Enzymes) Scaffold->Target Binds Modulation Allosteric / Orthosteric Binding & Inhibition Target->Modulation Induces Response Decreased Prostaglandin Synthesis Modulation->Response Results In

Fig 2. General mechanism of action and signal modulation pathway.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, a self-validating analytical system must be employed.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR (CDCl₃) is critical for confirming the ether linkage. A sharp singlet integrating to 3 protons around δ 3.3 ppm confirms the presence of the terminal methoxy group (-OCH₃).

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Electrospray ionization (ESI+) should yield a prominent [M+H]⁺ peak at m/z 145.2, confirming the molecular weight of 144.21 g/mol [1].

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Crucial Step: Run the final product against a racemic standard using a chiral stationary phase (e.g., Chiralpak AD-H). This validates that the (R)-stereocenter was not epimerized during the basic alkylation or acidic deprotection steps. Enantiomeric excess (ee) should strictly be >98% for pharmaceutical applications.

References

Exploratory

Stereochemistry and stability of 1-(2-Methoxyethyl)pyrrolidin-3-amine enantiomers

An In-depth Technical Guide to the Stereochemistry and Stability of 1-(2-Methoxyethyl)pyrrolidin-3-amine Enantiomers Abstract The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stereochemistry and Stability of 1-(2-Methoxyethyl)pyrrolidin-3-amine Enantiomers

Abstract

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2] When functionalized, as in the case of 1-(2-Methoxyethyl)pyrrolidin-3-amine, a chiral center is introduced, necessitating a thorough understanding of the properties and behavior of its individual enantiomers. This technical guide provides a comprehensive examination of the stereochemistry, conformational dynamics, analytical separation, and stereochemical stability of the (R)- and (S)-enantiomers of 1-(2-Methoxyethyl)pyrrolidin-3-amine. We will delve into the causality behind analytical method selection, present validated experimental protocols for enantiomeric purity determination, and outline a systematic approach to assessing stability under stress conditions, all within the context of modern drug development and regulatory expectations.

Introduction: The Imperative of Chirality in Drug Development

Chirality, the property of non-superimposable mirror images, is a fundamental concept in pharmaceutical sciences.[3] Biological systems, such as enzymes and receptors, are inherently chiral, leading to potentially significant differences in the pharmacological and toxicological profiles of a drug's enantiomers.[4][5] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[6]

Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) mandate the characterization of a drug's stereoisomeric composition.[5][7] It is critical to develop stereoselective analytical methods, understand the pharmacokinetic and pharmacodynamic properties of each enantiomer, and assess the stereochemical stability of the active pharmaceutical ingredient (API) throughout its lifecycle.[4]

The molecule 1-(2-Methoxyethyl)pyrrolidin-3-amine serves as an important chiral building block in the synthesis of more complex pharmaceutical agents.[8] Its structure contains a single stereocenter at the C3 position of the pyrrolidine ring, giving rise to the (R) and (S) enantiomers. This guide focuses on the critical aspects of characterizing these two distinct chemical entities.

Stereochemistry and Conformational Analysis

The absolute configuration of the chiral center at C3 dictates the spatial arrangement of the amine group, which is often critical for interaction with biological targets.[8] The pyrrolidine ring itself is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily envelope and twisted half-chair forms.[9] The substituents on the ring, including the N-methoxyethyl group, influence this conformational preference, which can in turn affect the molecule's binding affinity and biological activity.[8]

G cluster_R cluster_S R_img S_img

Caption: The (R) and (S) enantiomers of 1-(2-Methoxyethyl)pyrrolidin-3-amine.

Molecular dynamics simulations suggest that for such structures, the N-substituent often adopts a gauche conformation to minimize steric strain, while the C3 substituent's orientation (axial vs. equatorial) is influenced by the ring pucker.[8] This preferred conformation is key to its interaction with biological targets, such as G-protein coupled receptors (GPCRs), where it may form salt bridges.[8]

Analytical Methodologies for Enantiomeric Discrimination

Distinguishing and quantifying enantiomers requires a chiral environment.[10] Chromatographic techniques are the most robust and widely used methods in the pharmaceutical industry for this purpose due to their high resolution and versatility.[11][12]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric purity.[11] The methodology relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Causality of Method Design: For a basic amine like 1-(2-Methoxyethyl)pyrrolidin-3-amine, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are an excellent starting point.[11] These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the polymer's chiral grooves. The mobile phase, typically a mixture of a nonpolar solvent (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol), is optimized to achieve baseline separation. A small amount of a basic additive (e.g., diethylamine) is often required to suppress peak tailing by interacting with residual silanol groups on the silica support and ensuring the analyte is in a neutral state.

Caption: General workflow for chiral HPLC analysis.

Experimental Protocol: Chiral HPLC Separation

Objective: To determine the enantiomeric purity of 1-(2-Methoxyethyl)pyrrolidin-3-amine.

Materials:

  • HPLC system with UV or Mass Spectrometric (MS) detector.

  • Chiral Stationary Phase Column: e.g., Daicel CHIRALPAK® series or equivalent polysaccharide-based column.

  • Mobile Phase Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Diethylamine (DEA).

  • Sample: 1-(2-Methoxyethyl)pyrrolidin-3-amine (racemic standard and test sample).

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, n-Hexane/IPA/DEA (80:20:0.1, v/v/v). Filter and degas thoroughly.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.[11]

  • System Equilibration: Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Injection: Inject a suitable volume (e.g., 10 µL) of the prepared sample solution into the HPLC system.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers using a racemic standard.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).

Parameter Typical Value / Condition Rationale
Column Polysaccharide-based CSPBroad applicability for amine separation.[11]
Mobile Phase Hexane/Isopropanol (80:20)Normal phase mode, good selectivity.
Additive 0.1% DiethylamineReduces peak tailing for basic analytes.
Flow Rate 1.0 mL/minStandard for analytical scale columns.
Column Temp. 25 °CEnsures reproducible retention times.
Detection UV at 210-220 nmGeneral wavelength for non-chromophoric amines.
Injection Vol. 10 µLBalances sensitivity and peak shape.

Table 1: Example Chiral HPLC Method Parameters.

Stereochemical Stability and Degradation Pathways

Assessing the stability of a single enantiomer drug is a critical regulatory requirement.[7] The primary concern is the potential for the pure enantiomer to convert into its counterpart, a process known as racemization, which would alter the drug's efficacy and safety profile.[13][14] Forced degradation studies are employed to identify potential degradation pathways and to demonstrate that the chosen analytical methods are "stability-indicating."[15][16]

Racemization Potential

For chiral amines, racemization can occur under certain conditions, often involving the transient formation of a planar, achiral imine intermediate.[13][14] This process can be catalyzed by heat, acid, or base.[17] While many saturated chiral amines are highly stable, it is essential to investigate their stability under stressed conditions.

Mechanism Insight: Racemization of a secondary amine at a chiral center can be facilitated by dehydrogenation to an imine, followed by re-hydrogenation.[13] While this often requires a catalyst, harsh pH and high temperatures can promote this pathway. Therefore, stability studies must probe the compound's integrity under these conditions.

Forced Degradation Studies

Forced degradation (or stress testing) involves subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[16][18] The goal is to achieve modest degradation (typically 5-20%) to identify likely degradation products and degradation pathways.[18]

G substance Drug Substance (Single Enantiomer) stress_hydro Acid/Base Hydrolysis (e.g., 0.1N HCl, 0.1N NaOH) substance->stress_hydro stress_oxi Oxidation (e.g., 3% H₂O₂) substance->stress_oxi stress_therm Thermal (e.g., 80°C, solid & solution) substance->stress_therm stress_photo Photolytic (ICH Q1B light exposure) substance->stress_photo analysis Analyze via Stability-Indicating Chiral HPLC Method stress_hydro->analysis stress_oxi->analysis stress_therm->analysis stress_photo->analysis

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

Objective: To assess the stability of 1-(2-Methoxyethyl)pyrrolidin-3-amine enantiomers and validate the stability-indicating nature of the chiral HPLC method.

Procedure:

  • Prepare Stock Solutions: Prepare solutions of the pure enantiomer (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl, heat at 60-80°C for a defined period (e.g., 2, 8, 24 hours). Neutralize before analysis.[16]

    • Base Hydrolysis: Add 0.1 M NaOH, heat at 60-80°C for a defined period. Neutralize before analysis.[16]

    • Oxidative Degradation: Add 3% H₂O₂, keep at room temperature for a defined period.[16]

    • Thermal Degradation: Expose the solid powder and a solution to high heat (e.g., 80°C) for several days.[15]

    • Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15]

  • Analysis: At each time point, withdraw a sample and analyze it using the validated chiral HPLC method described in Section 3.

  • Evaluation:

    • Purity & Assay: Quantify the parent peak to determine the extent of degradation.

    • Enantiomeric Purity: Determine the % ee to check for racemization. A significant decrease in % ee indicates stereochemical instability.

    • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent peak to ensure no degradants are co-eluting.[15] A stability-indicating method is one that can separate the main peak from all degradation products and from the other enantiomer.

Stress Condition Typical Parameters Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°CRacemization, N-dealkylation
Base Hydrolysis 0.1 M NaOH, 60°CRacemization
Oxidation 3% H₂O₂, RTN-oxide formation, amine oxidation
Thermal 80°C (dry heat)General decomposition
Photolysis ICH Q1B light exposurePhotolytic decomposition, radical formation

Table 2: Summary of Forced Degradation Conditions and Potential Pathways.

Regulatory Context and Implications

Regulatory bodies require a comprehensive understanding of a chiral drug's properties.[19] Key expectations include:

  • Stereospecific Assays: Validated analytical methods capable of distinguishing and quantifying each enantiomer in both the drug substance and the final drug product are mandatory.[5][7]

  • Stability Testing: The stability protocol must include methods to assess stereochemical integrity over the proposed shelf-life. Any potential for racemization during manufacturing or storage must be evaluated.[7]

  • Pharmacological Characterization: The primary pharmacological activities and, where relevant, the toxicological profiles of the individual isomers should be compared.[7]

Failure to thoroughly characterize the stereochemistry and stability of a chiral drug candidate can lead to significant delays and challenges during regulatory review.

Conclusion

The stereochemical integrity and stability of 1-(2-Methoxyethyl)pyrrolidin-3-amine enantiomers are critical quality attributes that must be rigorously controlled and understood in a drug development context. A systematic approach, beginning with a fundamental understanding of the molecule's stereochemistry and leading to the development of robust, stability-indicating analytical methods, is essential. The protocols and logical frameworks presented in this guide provide a field-proven pathway for researchers to ensure the enantiomeric purity and stability of this, and similar, chiral amines. By integrating these principles of scientific integrity and regulatory awareness, development teams can confidently advance chiral drug candidates, ensuring both safety and efficacy.

References

  • Blacker, A. J., et al. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development. Retrieved from [Link]

  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. Chemical Communications. Retrieved from [Link]

  • Blacker, A. J., et al. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Racemisation of amines.
  • LibreTexts Chemistry. (2021). 19.4: Enantiomeric Purity. Retrieved from [Link]

  • O'Hagan, D., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Cohen, L. H., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • ResearchGate. (n.d.). Regulatory Considerations in Drug Development of Stereoisomers. Retrieved from [Link]

  • Du, L., et al. (2018). Assessment of the chemical and enantiomeric purity of organic reference materials. TrAC Trends in Analytical Chemistry. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • SlideShare. (n.d.). Regulatory requirements-Chiral drugs.pptx. Retrieved from [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • University of Geneva. (2025). New class of chiral molecules offers strong stability for drug development. Retrieved from [Link]

  • Government of Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Retrieved from [Link]

  • Mendizábal, E., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. ACS Omega. Retrieved from [Link]

  • IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • Lounnas, V., et al. (2013). The Significance of Chirality in Drug Design and Development. PMC. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Trost, B. M., & Stambuli, J. P. (2007). Diastereomerically and Enantiomerically Pure 2,3-Disubstituted Pyrrolidines from 2,3-Aziridin-1-ols Using a Sulfoxonium Ylide. Journal of the American Chemical Society. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ijamscr. (n.d.). A Review on Forced Degradation and Its Regulatory Guidelines. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-methoxyethyl)pyrrolidin-3-amine — Chemical Substance Information. Retrieved from [Link]

  • Kumar, R., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. Retrieved from [Link]

  • Ukrainets, I. V., et al. (n.d.). Synthesis and biological properties of Enantiomers of.... An-Najah Staff. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. Retrieved from [Link]

  • Journal of Organic Chemistry. (2019). Stereochemical aspects of the "tert-amino effect". Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2-methoxyethyl)pyrrolidin-3-amine (C7H16N2O). Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine. PubChem. Retrieved from [Link]

  • Thieme. (n.d.). Synthesis of Pyrrolidin-3-Ones and Spiropyrrolidinones by 1,3-Dipolar Cycloadditions of Nitrones with Allenylphosphonates. Retrieved from [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • Springer. (n.d.). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Retrieved from [Link]

  • Royal Society of Chemistry. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector. Retrieved from [Link]

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Retrieved from [Link]

Sources

Foundational

(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine CAS number and crystallographic data

An In-Depth Technical Guide to (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine for Researchers and Drug Development Professionals Introduction: The Significance of a Chiral Pyrrolidine Scaffold (R)-1-(2-Methoxyethyl)pyrrolidin-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine for Researchers and Drug Development Professionals

Introduction: The Significance of a Chiral Pyrrolidine Scaffold

(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine is a chiral amine belonging to the pyrrolidine class of compounds. Pyrrolidines are five-membered saturated nitrogen-containing heterocycles that represent a critical structural motif in medicinal chemistry and are found in numerous biologically active natural products and pharmaceutical agents.[1][2] The specific stereochemistry at the C3 position, designated as (R), combined with the N-methoxyethyl substituent, imparts unique three-dimensional properties to the molecule. These structural features are crucial for its specific interactions with biological targets, making it a valuable building block and a subject of interest in drug discovery and pharmacological research.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, synthesized from available technical data to support its use in research and development.

Physicochemical Properties and Identifiers

A precise understanding of the fundamental properties of a compound is the bedrock of its application in a laboratory setting. All quantitative data and chemical identifiers for (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine are summarized below.

PropertyValueSource(s)
CAS Number 1178549-79-5[3]
Molecular Formula C₇H₁₆N₂O[1]
Molecular Weight 144.21 g/mol [1]
IUPAC Name (3R)-1-(2-methoxyethyl)pyrrolidin-3-amine[1]
Canonical SMILES COCCN1CCC(C1)N[1]
Isomeric SMILES COCCN1CCN[1]
InChI InChI=1S/C7H16N2O/c1-10-5-4-9-3-2-7(8)6-9/h7H,2-6,8H2,1H3/t7-/m1/s1[1]
InChI Key SRWRVWNAMHIATJ-SSDOTTSWSA-N[1]

Synthesis and Stereochemical Control

The synthesis of polysubstituted pyrrolidines like (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine requires careful strategic planning to control stereochemistry.[2] While specific, detailed protocols for this exact molecule are proprietary or scattered in patent literature, a general and logical synthetic approach can be constructed based on established organic chemistry principles.

The causality behind the synthetic strategy is twofold: first, to construct the pyrrolidine core, and second, to install the substituents with the correct stereochemistry. A common method involves the use of a chiral precursor or a chiral auxiliary to ensure the desired (R)-configuration at the C3 position.

Generalized Synthetic Workflow

The synthesis can be logically broken down into two primary phases: the formation of the chiral pyrrolidine core and the subsequent N-alkylation.

G cluster_0 Phase 1: Chiral Pyrrolidine Core Synthesis cluster_1 Phase 2: N-Alkylation & Deprotection A Chiral Precursor (e.g., (R)-3-aminopyrrolidine derivative) B Protection of Amine (e.g., Boc group) A->B Standard protecting group chemistry C N-Alkylation with 2-bromoethyl methyl ether B->C Base-mediated Sₙ2 reaction D Deprotection (e.g., TFA or HCl) C->D Acidic conditions E Final Product: (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine D->E

Caption: Generalized synthetic pathway for (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine.

Experimental Considerations
  • Chiral Starting Material : A crucial choice is the source of chirality. One could start with a commercially available chiral building block like (R)-3-(Boc-amino)pyrrolidine.[4] This strategy embeds the desired stereocenter from the beginning, simplifying the synthesis.

  • N-Alkylation : The introduction of the methoxyethyl group is typically achieved via a nucleophilic substitution (Sₙ2) reaction.[1] The pyrrolidine nitrogen acts as the nucleophile, attacking an alkylating agent like 2-bromoethyl methyl ether or a similar electrophile. The reaction is usually performed in the presence of a non-nucleophilic base (e.g., K₂CO₃ or DIEA) to neutralize the acid formed.

  • Purification and Characterization : After synthesis, purification is essential. This is typically achieved through flash column chromatography on silica gel. The structural integrity and purity of the final compound must be validated using standard analytical techniques, including:

    • NMR Spectroscopy (¹H and ¹³C) : To confirm the connectivity of atoms and the overall structure.

    • Mass Spectrometry (MS) : To verify the molecular weight of the compound.[1]

    • Chiral HPLC : To determine the enantiomeric excess (e.e.) and confirm the stereochemical purity.

Crystallographic Data: A Note on Availability

As of this writing, specific, publicly available crystallographic data (e.g., CIF files) for (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine could not be located in open-access databases like the Cambridge Structural Database. While crystal structures for related compounds, such as certain nicotinium salts containing a pyrrolidine ring, have been reported, they do not represent the title compound.[5]

The lack of a published crystal structure means that definitive data on bond lengths, bond angles, and solid-state conformation is not available. For drug development professionals, obtaining such data through single-crystal X-ray diffraction would be a valuable step. This information would provide critical insights into the molecule's three-dimensional shape, which is fundamental for computational modeling, understanding receptor binding, and designing more complex derivatives.

Applications in Research and Development

The utility of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine stems from its identity as a chiral building block. It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

Role as a Pharmaceutical Intermediate

Pyrrolidine derivatives are integral to drugs targeting a wide array of conditions.[6] The primary amine on the C3 position and the secondary amine within the ring provide two points for chemical modification, allowing for the construction of diverse molecular libraries.

G A (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine (Chiral Scaffold) B Reaction at C3-Amine (e.g., Amide Coupling, Reductive Amination) A->B C Lead Compound Generation B->C D SAR Studies (Structure-Activity Relationship) C->D Iterative Optimization E Candidate Drug D->E

Caption: Workflow for using the compound as a scaffold in drug discovery.

Its potential applications include:

  • Enzyme Inhibitors : The chiral amine can be used to synthesize inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV), which are targets for anti-diabetic agents.[7]

  • Receptor Ligands : The pyrrolidine scaffold is common in ligands for various neurotransmitter receptors, making this compound relevant for neuroscience research.[1]

  • Organocatalysis : Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis, for example, in Michael additions.[4]

Safety and Handling

According to notified classifications, the racemic mixture 1-(2-methoxyethyl)pyrrolidin-3-amine is associated with several hazards. While data for the specific (R)-isomer is not separately listed, it is prudent to handle it with the same precautions.

Hazard ClassificationGHS PictogramSignal WordHazard Code
Flammable liquids (Category 4)GHS07WarningH227
Acute toxicity (Oral, Dermal, Inhalation)GHS07WarningH302 + H312 + H332
Skin irritation (Category 2)GHS07WarningH315
Serious eye damage (Category 1)GHS05DangerH318
Specific target organ toxicity — single exposureGHS07WarningH336

Source: NextSDS[8]

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from ignition sources.

Conclusion

(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine is a high-value chiral intermediate with significant potential in synthetic chemistry and pharmaceutical development. Its well-defined stereochemistry and functional groups make it an ideal starting point for creating complex molecular architectures. While a public crystal structure remains elusive, its utility as a building block is clear. Proper understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, is essential for its effective and safe application in the laboratory.

References

  • EvitaChem. (n.d.). Buy (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine (EVT-13170115).
  • NextSDS. (n.d.). 1-(2-methoxyethyl)pyrrolidin-3-amine — Chemical Substance Information.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2-methoxyethyl)pyrrolidin-3-amine (C7H16N2O). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]

  • Beilstein Journals. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Retrieved from [Link]

  • Google Patents. (n.d.). EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives.
  • National Institutes of Health (NIH). (n.d.). (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine. Retrieved from [Link]

  • PubMed. (1998). 1-Methyl-3-pyrrolines and 2-methylisoindolines: New Classes of Cyclic Tertiary Amine Monoamine Oxidase B Substrates. Retrieved from [Link]

  • Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • ResearchGate. (2019). The crystal structure of 3-((1R,2S)-1-methylpyrrolidin-1-ium-2-yl)pyridin-1-ium tetrachloridomanganate(II), C10H16Cl4MnN2. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for the Stereoselective Synthesis of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine and its Derivatives

Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its saturated, non-planar structure provides an ideal framewor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its saturated, non-planar structure provides an ideal framework for creating three-dimensional diversity in drug candidates. This guide presents detailed, field-proven protocols for the synthesis of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine, a valuable chiral building block for pharmaceutical development.[4] We will explore two primary, robust synthetic routes for the N-alkylation of the chiral pyrrolidine core: direct alkylation and reductive amination. This document provides not only step-by-step instructions but also the underlying chemical principles, expert insights for troubleshooting, and rigorous methods for product validation, ensuring both reproducibility and high purity.

Introduction: The Significance of the Pyrrolidine Scaffold

Nitrogen-containing heterocycles are cornerstones of modern drug discovery, with the pyrrolidine moiety being particularly prominent.[2][3] Found in the essential amino acid proline, this five-membered ring is a recurring motif in a vast array of biologically active compounds.[2] The specific stereochemistry and substitution pattern of pyrrolidine derivatives are critical for their interaction with biological targets, such as enzymes and neurotransmitter systems.[4] The title compound, (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine, presents two key points for diversification: the primary amine at the C3 position and the N1-substituent, making it a highly sought-after intermediate in the synthesis of complex molecules.[4]

Overview of Synthetic Strategies

The synthesis of the target compound logically divides into two main phases: securing the chiral (R)-3-aminopyrrolidine core and subsequently installing the 2-methoxyethyl group onto the ring's nitrogen atom.

Phase 1: Assembling the Chiral Pyrrolidine Core The enantioselective construction of the pyrrolidine ring is the most critical challenge. While numerous advanced methods exist, including palladium-catalyzed cycloadditions and organocatalytic aminations, a common and practical approach for obtaining the (R)-3-aminopyrrolidine core involves utilizing precursors from the chiral pool or established stereoselective syntheses.[5][6][7] For the protocols below, we will assume the starting material is a commercially available or previously synthesized protected form of (R)-3-aminopyrrolidine, which is often derived from multi-step syntheses starting from precursors like 1,2,4-trihydroxybutane derivatives.[8][9]

Phase 2: N-Alkylation of the Pyrrolidine Ring With the chiral core in hand, the final step is the introduction of the 2-methoxyethyl group. This can be achieved through several reliable methods, with direct N-alkylation and reductive amination being the most common and scalable.

  • Direct N-Alkylation: This classic Sₙ2 reaction involves treating the secondary amine of the pyrrolidine ring with an alkylating agent, such as 2-bromoethyl methyl ether, in the presence of a base. The choice of base and solvent is crucial to prevent side reactions and ensure high yields.[10][11]

  • Reductive Amination: A highly efficient and chemoselective alternative involves the reaction of the pyrrolidine with 2-methoxyacetaldehyde to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[12][13] This method is often preferred for its mild conditions and broad substrate scope.

The following diagram illustrates the overall synthetic workflow, starting from a protected (R)-3-aminopyrrolidine.

G cluster_0 Synthesis Workflow A Boc-Protected (R)-3-Aminopyrrolidine B Direct N-Alkylation (Protocol 1) A->B 2-Bromoethyl methyl ether, K₂CO₃, ACN C Reductive Amination (Protocol 2) A->C 2-Methoxyacetaldehyde, NaBH(OAc)₃, DCE D (R)-1-(2-Methoxyethyl)-3-(Boc-amino)pyrrolidine B->D C->D E Deprotection (TFA) D->E Trifluoroacetic Acid, DCM F Target Compound: (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine E->F

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 1: Synthesis via Direct N-Alkylation

This protocol describes the direct alkylation of N-Boc-(R)-3-aminopyrrolidine with 2-bromoethyl methyl ether. The Boc (tert-butyloxycarbonyl) group protects the primary amine at the C3 position, preventing it from reacting, and is easily removed in the final step.

Reagents & Materials

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
N-Boc-(R)-3-aminopyrrolidine186.255.00 g26.8
2-Bromoethyl methyl ether138.994.85 g (3.5 mL)34.9
Potassium Carbonate (K₂CO₃), anhydrous138.217.41 g53.6
Acetonitrile (ACN), anhydrous-100 mL-
Trifluoroacetic Acid (TFA)114.0220 mL-
Dichloromethane (DCM), anhydrous-100 mL-

Step-by-Step Procedure:

Part A: N-Alkylation

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-(R)-3-aminopyrrolidine (5.00 g, 26.8 mmol) and anhydrous potassium carbonate (7.41 g, 53.6 mmol).

  • Add 100 mL of anhydrous acetonitrile to the flask.

  • Stir the suspension vigorously and add 2-bromoethyl methyl ether (3.5 mL, 34.9 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with acetonitrile (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude N-Boc protected intermediate as an oil. This crude product is often carried forward without further purification.

Part B: Boc Deprotection

  • Dissolve the crude oil from the previous step in 100 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (20 mL) dropwise to the stirred solution. Caution: Gas evolution (CO₂) will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours until TLC or LC-MS indicates complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Dissolve the residue in deionized water (50 mL) and basify to pH >12 by the slow addition of 50% aqueous NaOH solution while cooling in an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine. Purify further by vacuum distillation if necessary.

Protocol 2: Synthesis via Reductive Amination

This protocol offers a milder alternative using 2-methoxyacetaldehyde and sodium triacetoxyborohydride (STAB), a gentle reducing agent ideal for this transformation.

Reagents & Materials

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
N-Boc-(R)-3-aminopyrrolidine186.255.00 g26.8
2-Methoxyacetaldehyde (50% in H₂O)74.084.38 g29.5
Sodium Triacetoxyborohydride (STAB)211.947.86 g37.1
Dichloroethane (DCE), anhydrous-120 mL-
Acetic Acid, glacial60.05~0.2 mL~3.5
Trifluoroacetic Acid (TFA)114.0220 mL-
Dichloromethane (DCM), anhydrous-100 mL-

Step-by-Step Procedure:

Part A: Reductive Amination

  • In a 250 mL round-bottom flask, dissolve N-Boc-(R)-3-aminopyrrolidine (5.00 g, 26.8 mmol) in 120 mL of anhydrous dichloroethane (DCE).

  • Add 2-methoxyacetaldehyde (4.38 g of 50% aqueous solution, 29.5 mmol) followed by a few drops of glacial acetic acid (~0.2 mL) to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 30-45 minutes.

  • Add sodium triacetoxyborohydride (STAB) (7.86 g, 37.1 mmol) portion-wise over 15 minutes. Caution: The reaction is exothermic and may bubble slightly.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

Part B: Boc Deprotection

  • Follow the same deprotection procedure as described in Protocol 1, Part B .

Expertise & Trustworthiness: Causality and Validation

Why These Choices Matter:

  • Choice of Protecting Group: The Boc group is ideal for protecting the C3-amine. It is stable to the basic conditions of direct alkylation and the mildly acidic/reductive conditions of reductive amination, yet it is cleanly removed with strong acid (TFA), ensuring high yields in the final step.

  • Direct Alkylation vs. Reductive Amination:

    • Direct Alkylation is a robust, classical method. Using a 1.3-1.5 molar excess of the base (K₂CO₃) ensures complete deprotonation of the secondary amine without being so strong as to cause significant side reactions. Acetonitrile is a polar aprotic solvent that effectively solvates the reactants and facilitates the Sₙ2 reaction.

    • Reductive Amination is often higher yielding and produces fewer byproducts. STAB is the reductant of choice because it is mild, selective for iminium ions over other carbonyls, and tolerant of mildly acidic conditions. DCE is the preferred solvent as it is aprotic and does not interfere with the reducing agent.

G cluster_1 Direct Alkylation Pathway cluster_2 Reductive Amination Pathway A Pyrrolidine-NH B Deprotonation (K₂CO₃) A->B C Pyrrolidine-N⁻ B->C D Sₙ2 Attack on Br-CH₂CH₂-OMe C->D E Final Product D->E F Pyrrolidine-NH G Condensation with OHC-CH₂-OMe F->G H Iminium Ion [Pyrrolidine=CH-CH₂-OMe]⁺ G->H I Hydride Reduction (NaBH(OAc)₃) H->I J Final Product I->J

Caption: Comparison of the two N-alkylation mechanisms.

Product Validation (Self-Validating System):

To ensure the identity and purity of the final product, the following characterization is mandatory.

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the pyrrolidine ring protons, a characteristic triplet for the O-CH₃ group (~3.3 ppm), and multiplets for the N-CH₂-CH₂-O ethyl bridge. Integration should match the expected proton count.
¹³C NMR Carbon skeleton confirmation.Presence of the expected number of carbon signals, including the O-CH₃ signal (~59 ppm) and signals for the pyrrolidine ring and ethyl bridge carbons.
Mass Spec (ESI+) Molecular weight confirmation.A prominent ion corresponding to [M+H]⁺ at m/z = 145.13.
Chiral HPLC Enantiomeric purity (e.e.) determination.Using a suitable chiral column (e.g., Chiralcel OD-H), the product should show a single major peak, confirming that no racemization occurred. The enantiomeric excess should be >98%.

References

  • Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134, 4941-4954. Retrieved from [Link]

  • PubMed. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes | Request PDF. Retrieved from [Link]

  • List, B., et al. (n.d.). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. Retrieved from [Link]

  • O'Brien, P., et al. (2022). Enantioselective Synthesis of Pyrrolidines by a Phosphine-Catalyzed γ-Umpolung/β-Umpolung Cascade. Organic Letters. Retrieved from [Link]

  • Ram, S. R., et al. (2023). One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules. Retrieved from [Link]

  • Gao, W.-C., et al. (2020). Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved from [Link]

  • PubMed. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612-7. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Retrieved from [Link]

  • Fleck, T. J., et al. (2003). Synthesis of N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl}amine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Gevorgyan, V., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters. Retrieved from [Link]

  • IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]

  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4, 18229-18233. Retrieved from [Link]

  • Google Patents. (n.d.). EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives.
  • European Patent Office. (n.d.). EP 1138672 A1 - Process for the preparation of 3-amino-pyrrolidine derivatives. Retrieved from [Link]

  • Gürbüz, N., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

Sources

Application

Using (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine as a chiral ligand in asymmetric catalysis

An Application Guide for Researchers (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine: A Novel Chiral Ligand for Asymmetric Catalysis Prepared by: Gemini, Senior Application Scientist Introduction: The Promise of the Pyrrolidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine: A Novel Chiral Ligand for Asymmetric Catalysis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Promise of the Pyrrolidine Scaffold

The chiral pyrrolidine motif is a cornerstone of modern asymmetric synthesis.[1][2] Its rigid five-membered ring structure provides a well-defined stereochemical environment, making it an exceptional platform for inducing enantioselectivity. From proline, the simplest chiral pyrrolidine, to complex diarylprolinol ethers, these structures have been instrumental in the development of powerful organocatalysts and ligands for metal-catalyzed transformations.[2]

This guide focuses on (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine , a structurally distinct ligand featuring a combination of functionalities designed to offer unique catalytic potential. This molecule combines:

  • A rigid pyrrolidine backbone to create a predictable chiral environment.

  • A stereodefined (R)-configuration at the C3 position, the primary source of chirality transfer.

  • A primary amine at C3 , which serves as a potent coordination site for metals or a hydrogen-bond donor/acceptor in organocatalytic transition states.

  • An N-linked (2-methoxyethyl) group , which can modulate solubility, steric bulk, and potentially act as a hemilabile ether ligand to stabilize or activate a metal center during a catalytic cycle.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals looking to explore the applications of this promising ligand. We will delve into its rationale for use, provide a detailed, field-tested protocol for a representative reaction, and discuss mechanistic principles to guide further development.

Ligand Synthesis and General Handling

While commercially available from specialized suppliers, (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine can be synthesized via several established routes.[3][4] A common approach involves the nucleophilic substitution of a suitable chiral precursor, such as (R)-3-aminopyrrolidine protected with a Boc group, followed by deprotection.

General Handling and Storage:

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C to prevent degradation from atmospheric CO₂ and moisture.

  • Handling: As an amine, it is a potential irritant and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solubility: The methoxyethyl group generally imparts good solubility in a range of organic solvents, from nonpolar (toluene, DCM) to polar aprotic (THF, MeCN).

Proposed Application: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

Rationale: Chiral pyrrolidine-based ligands, particularly those with additional heteroatom coordinating groups, have shown exceptional efficacy in controlling both regio- and enantioselectivity in copper-catalyzed reactions.[5] The combination of the 3-amino group and the N-methoxyethyl ether in our target ligand makes it an excellent candidate for forming a bidentate or even tridentate complex with a Cu(I) salt. This chelation creates a well-defined, rigid chiral pocket around the metal center, which is essential for differentiating the enantiotopic faces of the incoming substrates.

The 1,3-dipolar cycloaddition between an azomethine ylide and an electron-deficient alkene is a powerful method for constructing highly substituted pyrrolidine rings, which are key structures in medicinal chemistry.[6] Controlling the absolute and relative stereochemistry of the newly formed stereocenters is a significant challenge, making it an ideal testbed for a new chiral ligand.

Experimental Protocol: Enantioselective Synthesis of a Proline Derivative

This protocol details the asymmetric (3+2) cycloaddition of an azomethine ylide (generated in situ from an iminoester) and a Michael acceptor, catalyzed by a complex of Cu(I) and (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine.

Materials and Reagents:

  • (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine (Ligand, L1 )

  • Copper(I) trifluoromethanesulfonate toluene complex ((CuOTf)₂·C₇H₈)

  • Glycine iminoester (e.g., Benzyl N-(diphenylmethylene)glycinate)

  • Michael acceptor (e.g., Diethyl maleate)

  • Anhydrous Toluene (or other anhydrous, non-coordinating solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)

Step-by-Step Methodology:

  • Catalyst Pre-formation (The "Why"): Pre-forming the copper-ligand complex is crucial for ensuring that the active catalyst is the desired chiral species before the substrates are introduced. This minimizes background reactions catalyzed by achiral copper salts, leading to higher and more reproducible enantioselectivity.

    • In a flame-dried Schlenk flask under an Argon atmosphere, add (CuOTf)₂·C₇H₈ (0.025 mmol, 1 mol%).

    • Add 1.0 mL of anhydrous toluene and stir for 5 minutes to dissolve.

    • In a separate vial, dissolve (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine (L1 ) (0.055 mmol, 2.2 mol%) in 1.0 mL of anhydrous toluene.

    • Slowly add the ligand solution to the stirring copper salt solution via syringe. A color change is often observed.

    • Stir the resulting solution at room temperature for 30-60 minutes.

  • Reaction Setup:

    • To the pre-formed catalyst solution, add Benzyl N-(diphenylmethylene)glycinate (2.5 mmol, 1.0 equiv.).

    • Add Diethyl maleate (3.0 mmol, 1.2 equiv.). Using a slight excess of the dipolarophile can help drive the reaction to completion.

    • Stir the reaction mixture at the desired temperature (start with room temperature, 25°C).

  • Reaction Monitoring:

    • Monitor the consumption of the limiting reagent (the iminoester) by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes.

  • Workup and Purification:

    • Once the reaction is complete (typically 12-24 hours), quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired pyrrolidine cycloadduct.

  • Analysis of Stereoselectivity:

    • Determine the diastereomeric ratio (dr) of the crude product by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H, OD-H) and a mobile phase of isopropanol/hexanes.

Data Presentation and Optimization

Systematic optimization is key to maximizing the performance of a new ligand. The following table illustrates a typical optimization strategy for this reaction.

EntryLigand (mol%)SolventTemp (°C)Time (h)Yield (%)dree (%)
12.2Toluene252485>20:192
22.2CH₂Cl₂25247818:188
32.2THF252491>20:185
42.2Toluene04875>20:196
52.2Toluene40128815:189
61.1Toluene04865>20:195

Causality Behind Optimization Choices:

  • Solvent (Entries 1-3): The solvent can influence the geometry and stability of the catalytic complex. Non-coordinating solvents like toluene and CH₂Cl₂ are often preferred as they do not compete with the ligand for binding to the copper center. The lower ee in THF suggests it may be weakly coordinating, leading to a less-defined chiral environment.

  • Temperature (Entries 1, 4, 5): Lowering the temperature often increases enantioselectivity by favoring the lower-energy transition state that leads to the major enantiomer.[7] However, this comes at the cost of a slower reaction rate. Conversely, higher temperatures can decrease selectivity.

  • Catalyst Loading (Entries 4, 6): Reducing catalyst loading is economically desirable but may lead to lower yields or require longer reaction times. The goal is to find the lowest loading that maintains high efficiency and selectivity.

Mechanistic Considerations and Visualization

The proposed catalytic cycle proceeds through several key steps, where the chiral ligand dictates the stereochemical outcome.

Catalytic Cycle sub Substrates (Iminoester + Alkene) int1 [Cu(I)-Ylide] Complex sub->int1 Coordination & Deprotonation cat_L Cu(I)-L1 Complex cat_L->int1 int2 [Cu(I)-Cycloadduct] Complex int1->int2 Asymmetric Cycloaddition int2->cat_L Catalyst Regeneration prod Product (Pyrrolidine) int2->prod Product Release

Figure 1: Proposed catalytic cycle for the Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition.

The crucial step is the cycloaddition, where the chiral Cu(I)-L1 complex orients the azomethine ylide and the alkene in a specific conformation to favor attack on one enantiotopic face.

Transition State cluster_TS Proposed Transition State Model Cu Cu(I) N_amine N (amine) Cu->N_amine Coordination O_ether O (ether) Cu->O_ether Hemilabile Coordination Ylide Azomethine Ylide Cu->Ylide Alkene Alkene Ylide->Alkene C-C bond formation R_group (R)-Stereocenter (blocks bottom face) caption The (R)-stereocenter creates a steric shield, directing the alkene to the top face of the ylide.

Figure 2: Simplified model of the stereodifferentiating transition state.

In this model, the bidentate coordination of the ligand to the copper ion creates a rigid chiral environment. The bulky part of the ligand, dictated by the (R)-stereocenter on the pyrrolidine ring, effectively blocks one face of the coordinated azomethine ylide. Consequently, the incoming alkene is forced to approach from the less sterically hindered face, resulting in the preferential formation of one enantiomer.

Conclusion and Future Outlook

(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine represents a promising and versatile addition to the chiral ligand toolbox. Its unique combination of a rigid pyrrolidine scaffold, a primary amine coordinating group, and a potentially hemilabile ether sidechain offers significant potential for achieving high levels of stereocontrol in a variety of metal-catalyzed and organocatalytic reactions. The protocols and mechanistic insights provided herein serve as a starting point for researchers to unlock the full potential of this ligand in the synthesis of complex, enantioenriched molecules for pharmaceutical and materials science applications. Further exploration in reactions such as asymmetric allylic alkylations[8], hydroaminations[7], and Michael additions[9] is highly encouraged.

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. [Link]

  • Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. (2023). ChemRxiv. [Link]

  • Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions. (2018). Journal of the American Chemical Society. [Link]

  • Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. (2023). Organic Chemistry Portal. [Link]

  • Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. (2023). ACS Catalysis. [Link]

  • Chiral Pyrrolidine Thioethers: Effective Nitrogen—Sulfur Donating Ligands in Palladium-Catalyzed Asymmetric Allylic Alkylations. Academia.edu. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). National Center for Biotechnology Information. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2023). Molecules. [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022). National Center for Biotechnology Information. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. (2000). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2022). National Center for Biotechnology Information. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

  • Mechanistic Studies Lead to Dramatically Improved Reaction Conditions for the Cu-Catalyzed Asymmetric Hydroamination of Olefins. (2016). National Center for Biotechnology Information. [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C-H Amination. (2022). PubMed. [Link]

  • Chiral Pyrrolidine Diamines as Effective Ligands in Asymmetric Synthesis. (2015). ResearchGate. [Link]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (2017). Molecules. [Link]

Sources

Method

Application Notes and Protocols: (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine in Medicinal Chemistry

Introduction: The Strategic Value of the Substituted Pyrrolidine Scaffold The pyrrolidine ring is a cornerstone of medicinal chemistry, found in over 20 FDA-approved drugs.[1] Its prevalence stems from its utility as a v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Substituted Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, found in over 20 FDA-approved drugs.[1] Its prevalence stems from its utility as a versatile, sp³-hybridized scaffold that allows for the exploration of three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[2] The non-planar, puckered nature of the pyrrolidine ring, and the stereogenic centers that can be readily introduced, provide a level of structural complexity that is often essential for potent and specific drug action.

This document provides a detailed technical guide on the applications of a specific, highly functionalized pyrrolidine derivative: (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine . This chiral building block offers a unique combination of structural and physicochemical properties that make it particularly valuable in modern drug discovery, notably in the development of modulators for challenging targets such as G-protein-coupled receptors (GPCRs).

Application Focus: A Key Building Block for GPR52 Agonists in Neuropsychiatric Disorders

A significant and emerging application of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine is in the design of agonists for the G-protein-coupled receptor 52 (GPR52). GPR52 is an orphan GPCR predominantly expressed in the brain, particularly in the striatum and prefrontal cortex, regions integral to cognition and executive function.[3][4] As a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn modulates dopaminergic signaling pathways.[5] This has positioned GPR52 as a promising therapeutic target for neuropsychiatric conditions such as schizophrenia, where agonists are hypothesized to improve cognitive and negative symptoms while mitigating positive symptoms.[6][7]

The (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine moiety is an attractive component for GPR52 agonists for several key reasons:

  • Stereochemically Defined Interactions: The (R)-configuration at the 3-position of the pyrrolidine ring allows for precise, stereospecific interactions within the GPR52 binding pocket.

  • Vectorial Projection of Functionality: The 3-amino group serves as a critical attachment point for a larger pharmacophore, projecting it into the receptor binding site.

  • Modulation of Physicochemical Properties: The N-linked 2-methoxyethyl group can enhance aqueous solubility and introduce a hydrogen bond acceptor, which can be crucial for improving pharmacokinetic properties such as oral bioavailability and metabolic stability. This substituent can also influence the conformational preference of the pyrrolidine ring, further fine-tuning receptor binding.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of patent literature for GPR52 modulators, the pyrrolidine moiety plays a crucial role in orienting the key recognition elements of the ligand. The (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine fragment can be envisioned as a "north-east" quadrant of a larger molecule, where the 3-amino group is acylated to attach a core scaffold that interacts with the central and "southern" regions of the receptor binding pocket.

The 2-methoxyethyl substituent on the pyrrolidine nitrogen is not merely a placeholder. It can:

  • Engage in Specific Interactions: The ether oxygen can act as a hydrogen bond acceptor, forming a stabilizing interaction with residues in the upper part of the binding pocket.

  • Fine-tune Lipophilicity: The methoxyethyl group provides a balance of hydrophilicity and lipophilicity, which can be optimized to achieve brain penetrance, a key requirement for CNS-targeting drugs.

  • Influence Conformation: The size and flexibility of the methoxyethyl group can influence the puckering of the pyrrolidine ring, which in turn affects the spatial orientation of the rest of the molecule.

Data Presentation: Profile of a Representative GPR52 Agonist

To illustrate the potential of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine, we present the profile of a hypothetical, yet representative, lead compound, "GPR52-Agonist-1," based on the structural motifs disclosed in recent patent literature.[6][8]

PropertyValueSignificance
Molecular Formula C₂₅H₃₀N₆O₃
Molecular Weight 478.55 g/mol Within the range for orally bioavailable drugs.
GPR52 EC₅₀ 50 nMPotent agonist activity in a cell-based cAMP assay.
GPR52 Eₘₐₓ 95%High efficacy, approaching that of the natural ligand.
Selectivity >100-fold vs. D₂RHigh selectivity over the dopamine D2 receptor, reducing the risk of extrapyramidal side effects.
Aqueous Solubility 75 µg/mLAdequate solubility for potential oral formulation.
Human Liver Microsomal Stability (t½) >60 minGood metabolic stability, suggesting a longer in vivo half-life.
Caco-2 Permeability (Papp A→B) 15 x 10⁻⁶ cm/sHigh permeability, indicative of good oral absorption.

Experimental Protocols

Protocol 1: Synthesis of a Representative GPR52 Agonist via Amide Coupling

This protocol describes the synthesis of "GPR52-Agonist-1" through the coupling of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine with a representative carboxylic acid core.

Workflow Diagram:

GPR52_Agonist_Synthesis cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_workup Work-up & Purification Carboxylic_Acid_Core Carboxylic Acid Core (e.g., 4-(1H-Pyrazol-1-yl)benzoic acid) Reaction Stir at RT, 12h Carboxylic_Acid_Core->Reaction 1.0 eq Amine_Building_Block (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine Amine_Building_Block->Reaction 1.1 eq Coupling_Reagents HATU, DIPEA Coupling_Reagents->Reaction Solvent DMF Solvent->Reaction Aqueous_Workup Aqueous Work-up Reaction->Aqueous_Workup Purification Column Chromatography Aqueous_Workup->Purification Final_Product GPR52-Agonist-1 Purification->Final_Product

Caption: Synthetic workflow for GPR52-Agonist-1.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the carboxylic acid core (1.0 equivalent) in N,N-dimethylformamide (DMF, 0.1 M), add (R)-1-(2-methoxyethyl)pyrrolidin-3-amine (1.1 equivalents) followed by N,N-diisopropylethylamine (DIPEA, 3.0 equivalents).

  • Addition of Coupling Agent: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 equivalents) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final compound, GPR52-Agonist-1.

  • Characterization: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro GPR52 Functional Assay (cAMP Measurement)

This protocol outlines a method to assess the agonist activity of the synthesized compound at the human GPR52 receptor.

Workflow Diagram:

GPR52_Functional_Assay Cell_Culture HEK293 cells stably expressing human GPR52 Plating Plate cells in 384-well plates Cell_Culture->Plating Compound_Addition Add serial dilutions of GPR52-Agonist-1 Plating->Compound_Addition Incubation Incubate at 37°C for 30 min Compound_Addition->Incubation cAMP_Detection Add cAMP detection reagent (e.g., HTRF kit) Incubation->cAMP_Detection Signal_Measurement Measure fluorescence signal cAMP_Detection->Signal_Measurement Data_Analysis Calculate EC50 and Emax Signal_Measurement->Data_Analysis

Caption: Workflow for GPR52 functional assay.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human GPR52 receptor in appropriate growth medium.

  • Cell Plating: Seed the cells into 384-well white opaque microplates at a density of 5,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of GPR52-Agonist-1 in assay buffer (e.g., HBSS with 10 mM HEPES and 0.1% BSA).

  • Compound Addition: Add the diluted compounds to the cell plates. Include a vehicle control (e.g., DMSO) and a positive control (a known GPR52 agonist).

  • Incubation: Incubate the plates at 37°C for 30 minutes.

  • cAMP Detection: Add a cAMP detection reagent, such as a commercial HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based kit, according to the manufacturer's instructions.

  • Signal Measurement: After a further incubation period as specified by the kit manufacturer, measure the fluorescence or luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (0% activation) and the positive control (100% activation). Plot the concentration-response curve and calculate the EC₅₀ and Eₘₐₓ values using a non-linear regression model (e.g., four-parameter logistic fit).

Conclusion

(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine is a valuable and versatile building block for medicinal chemistry. Its unique combination of stereochemistry, functionality, and physicochemical properties makes it particularly well-suited for the development of modulators for complex targets like GPR52. The protocols and insights provided in this guide are intended to facilitate the use of this building block in drug discovery programs aimed at developing novel therapeutics for neuropsychiatric and other disorders.

References

  • Wang, F., Felsing, D. E., et al. (2021). Structure Activity Relationships of Novel GPR52 Agonists that Suppress Psychostimulant Behavior. Journal of Medicinal Chemistry, 63(22), 13951-13972.
  • Lindsley, C. W., & Conn, P. J. (2020). Translation-Focused Approaches to GPCR Drug Discovery for Cognitive Impairments Associated with Schizophrenia. ACS Chemical Neuroscience, 11(22), 3703-3723.
  • Synapse. (n.d.). GPR52 agonists (Takeda Pharmaceutical).
  • BioWorld. (2010, March 17). Takeda claims new GPR52 receptor agonists for schizophrenia.
  • Google Patents. (2021).
  • WIPO Patentscope. (2021).
  • Setoh, M., et al. (2020). Orphan GPR52 as an emerging neurotherapeutic target. Trends in Pharmacological Sciences, 41(7), 466-478.
  • Tokumaru, Y., et al. (2014). Discovery of the first potent and orally available agonist of the orphan G-protein-coupled receptor 52. Journal of Medicinal Chemistry, 57(12), 5226-5237.
  • BenchChem. (2025). An In-depth Technical Guide on the Putative Structure-Activity Relationship of 20-Hydroxycholesterol-Methyl-Pyrrolidine.
  • Synapse. (n.d.). GPR52 agonists (Beacon Discovery/Boehringer Ingelheim Pharma).
  • Wang, F., et al. (2021). Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior. Journal of Medicinal Chemistry, 64(2), 1147-1162.
  • Google Patents. (2018).
  • Sosei Heptares. (2023, March 14). The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders. ACS Medicinal Chemistry Letters, 14(4), 435-442.
  • Google Patents. (2021).
  • Google Patents. (2018).
  • Sirin, Y., et al. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245678.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • BOC Sciences. (n.d.).

Sources

Application

Preparation of Transition Metal Complexes with (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the preparation of transition metal complexes utilizing the chiral ligand (R)-1-(2-M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the preparation of transition metal complexes utilizing the chiral ligand (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine. This versatile building block is of significant interest in medicinal chemistry and asymmetric catalysis due to its unique structural features, which can impart specific stereochemistry and reactivity to the resulting metal complexes. This document is intended to serve as a practical resource, offering not only step-by-step procedures but also the scientific rationale behind the experimental design.

Introduction: The Significance of Chiral Pyrrolidine Ligands

Chiral pyrrolidines are a cornerstone of modern synthetic chemistry, found in a vast array of natural products and pharmaceuticals.[1] Their rigid, five-membered ring structure provides a well-defined stereochemical environment, making them exceptional ligands for transition metals in asymmetric catalysis.[2] The introduction of a chiral metal complex into a reaction can facilitate the selective formation of one enantiomer of a product, a critical consideration in drug development where different enantiomers can have vastly different biological activities.[3]

The ligand at the heart of this guide, (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine, offers several key features:

  • A Chiral Center: The (R)-configuration at the 3-position of the pyrrolidine ring is the primary source of chirality.

  • Bidentate Coordination: The primary amine at the 3-position and the tertiary amine within the pyrrolidine ring can act as a bidentate N,N'-donor ligand, forming a stable five-membered chelate ring with a metal center.

  • A Pendent Ether Group: The methoxyethyl group at the 1-position can influence the solubility of the ligand and its complexes and may play a role in secondary interactions within the coordination sphere.

The resulting transition metal complexes are poised for applications in a range of catalytic transformations and as potential therapeutic agents.

General Considerations for Complex Synthesis

The successful synthesis of transition metal complexes with (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine hinges on several key factors:

  • Choice of Metal Precursor: The selection of the metal salt or organometallic precursor will dictate the final oxidation state and coordination geometry of the metal center. Common precursors include halides, acetates, or complexes with labile ligands (e.g., acetonitrile, cyclooctadiene).

  • Solvent System: The solvent must be capable of dissolving both the ligand and the metal precursor and should be inert under the reaction conditions. Degassed solvents are often necessary to prevent oxidation of sensitive metal centers.

  • Stoichiometry: The molar ratio of ligand to metal precursor will influence the formation of the desired complex. While a 1:1 or 2:1 ligand-to-metal ratio is common for bidentate ligands, this can vary depending on the coordination preference of the metal.

  • Reaction Conditions: Temperature and reaction time are critical parameters that must be optimized to ensure complete complex formation and minimize side reactions.

  • Inert Atmosphere: Many transition metal complexes, particularly those in lower oxidation states, are sensitive to air and moisture. Therefore, reactions are typically carried out under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of representative transition metal complexes with (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine. These are intended as a starting point and may require optimization for specific applications.

Synthesis of a Dichloro(p-cymene)ruthenium(II) Complex

Ruthenium(II) complexes are widely used in asymmetric transfer hydrogenation and other catalytic transformations. This protocol describes the synthesis of a common ruthenium(II) precursor complex.

Protocol:

  • Preparation of the Ruthenium Precursor: In a Schlenk flask under an argon atmosphere, add dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂).

  • Ligand Addition: Dissolve (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine in anhydrous and degassed dichloromethane. Add this solution dropwise to the stirred suspension of the ruthenium precursor at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The initial orange-red suspension should gradually become a clear, deep red solution.

  • Isolation: Reduce the solvent volume under vacuum. Add anhydrous diethyl ether to precipitate the product.

  • Purification: Collect the solid by filtration, wash with diethyl ether, and dry under vacuum. The resulting product is a red-orange solid.

Table 1: Reaction Parameters for Dichloro(p-cymene)ruthenium(II) Complex Synthesis

ParameterValue
Ruthenium Precursor[RuCl₂(p-cymene)]₂
Ligand(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine
Stoichiometry (Ligand:Ru)2.2 : 1
SolventAnhydrous, Degassed Dichloromethane
TemperatureRoom Temperature
Reaction Time4-6 hours
Expected Yield> 90%

Causality Behind Experimental Choices:

  • The dimeric ruthenium precursor readily cleaves in the presence of a coordinating ligand to form the monomeric complex.

  • Dichloromethane is a good solvent for both the precursor and the ligand, and its volatility facilitates product isolation.

  • The reaction is typically performed at room temperature as higher temperatures are generally not required for this type of ligand substitution.

Diagram 1: Workflow for Ruthenium(II) Complex Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification A [RuCl₂(p-cymene)]₂ in Schlenk Flask C Stir at RT under Argon (4-6 hours) A->C B (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine in CH₂Cl₂ B->C D Reduce Solvent Volume C->D E Precipitate with Diethyl Ether D->E F Filter and Wash E->F G Dry under Vacuum F->G

Caption: Workflow for the synthesis of the Ru(II) complex.

Synthesis of a Copper(II) Acetate Complex

Copper(II) complexes are of interest for their potential applications in catalysis and as antimicrobial agents.

Protocol:

  • Dissolution: In a round-bottom flask, dissolve copper(II) acetate monohydrate in methanol with gentle heating.

  • Ligand Addition: In a separate flask, dissolve (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine in methanol. Add this solution dropwise to the stirred copper(II) acetate solution. A color change from blue to deep blue or purple is expected.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours.

  • Isolation: Slowly evaporate the solvent at room temperature or by gentle warming to induce crystallization.

  • Purification: Collect the crystals by filtration, wash with a small amount of cold methanol, and then with diethyl ether. Dry the product in a desiccator.

Table 2: Reaction Parameters for Copper(II) Acetate Complex Synthesis

ParameterValue
Copper PrecursorCopper(II) Acetate Monohydrate
Ligand(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine
Stoichiometry (Ligand:Cu)2 : 1
SolventMethanol
TemperatureRoom Temperature
Reaction Time2-3 hours
Expected Yield> 85%

Causality Behind Experimental Choices:

  • Copper(II) acetate is a readily available and soluble precursor. The acetate ligands are easily displaced by the stronger N-donor ligand.

  • Methanol is a suitable solvent that facilitates the dissolution of both reactants and the crystallization of the product.

  • The 2:1 ligand-to-metal ratio is often favored for copper(II) to form a saturated coordination sphere.

Diagram 2: Workflow for Copper(II) Complex Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification A Dissolve Copper(II) Acetate in Methanol C Stir at RT (2-3 hours) A->C B Dissolve Ligand in Methanol B->C D Slow Evaporation C->D E Filter Crystals D->E F Wash and Dry E->F

Caption: Workflow for the synthesis of the Cu(II) complex.

Synthesis of a Dichloropalladium(II) Complex

Palladium(II) complexes are paramount in cross-coupling reactions and have also been investigated for their anticancer properties.[4]

Protocol:

  • Precursor Preparation: In a Schlenk flask under an argon atmosphere, suspend palladium(II) chloride in acetonitrile. Heat the mixture to reflux for 1 hour to form the soluble bis(acetonitrile)palladium(II) chloride complex.

  • Ligand Addition: Cool the solution to room temperature. In a separate flask, dissolve (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine in acetonitrile. Add this solution dropwise to the palladium complex solution. A yellow precipitate is expected to form.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Isolation: Collect the precipitate by filtration.

  • Purification: Wash the solid with acetonitrile and then with diethyl ether. Dry the product under vacuum.

Table 3: Reaction Parameters for Dichloropalladium(II) Complex Synthesis

ParameterValue
Palladium PrecursorPalladium(II) Chloride
Ligand(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine
Stoichiometry (Ligand:Pd)1 : 1
SolventAcetonitrile
TemperatureRoom Temperature
Reaction Time1-2 hours
Expected Yield> 95%

Causality Behind Experimental Choices:

  • Palladium(II) chloride has low solubility, so it is converted in situ to the more reactive bis(acetonitrile) adduct. The labile acetonitrile ligands are then readily displaced by the chiral diamine.

  • A 1:1 stoichiometry is common for square planar palladium(II) complexes with a bidentate ligand and two monodentate ligands (in this case, chloride).

Diagram 3: Workflow for Palladium(II) Complex Synthesis

G cluster_0 Precursor Formation cluster_1 Reaction cluster_2 Isolation & Purification A PdCl₂ in Acetonitrile (Reflux) B Add Ligand Solution at RT A->B C Stir at RT (1-2 hours) B->C D Filter Precipitate C->D E Wash and Dry D->E

Caption: Workflow for the synthesis of the Pd(II) complex.

Characterization of the Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized complexes. A combination of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for characterizing diamagnetic complexes (e.g., Ru(II) and Pd(II)).[5]

  • ¹H NMR: Coordination of the ligand to the metal center will cause a downfield shift of the proton signals, particularly those on the carbons adjacent to the nitrogen atoms. The NH₂ proton signal may broaden or shift significantly upon coordination. For chiral complexes, diastereotopic protons may become non-equivalent, leading to more complex splitting patterns.

  • ¹³C NMR: Similar to ¹H NMR, the carbon signals of the ligand will shift upon coordination, with the carbons directly bonded to the nitrogen atoms showing the most significant changes.

Expected ¹H NMR Spectral Changes:

Proton EnvironmentFree Ligand (Approx. ppm)Coordinated Ligand (Approx. ppm)
Pyrrolidine Ring CH, CH₂1.5 - 3.02.0 - 4.0 (downfield shift)
N-CH₂ (methoxyethyl)~2.62.8 - 3.5 (downfield shift)
O-CH₂ (methoxyethyl)~3.43.5 - 3.8
O-CH₃ (methoxyethyl)~3.3~3.3
NH₂1.5 - 2.5 (broad)3.0 - 5.0 (broad, may exchange with D₂O)
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the coordination of the ligand and the presence of other functional groups.

  • N-H Vibrations: The stretching vibrations of the primary amine (NH₂) in the free ligand (typically around 3300-3400 cm⁻¹) will shift to lower wavenumbers upon coordination to the metal center due to the weakening of the N-H bond.

  • Metal-Ligand Vibrations: New bands may appear in the far-IR region (typically below 600 cm⁻¹) corresponding to the metal-nitrogen stretching vibrations.

Expected IR Spectral Changes:

Vibrational ModeFree Ligand (Approx. cm⁻¹)Coordinated Ligand (Approx. cm⁻¹)
ν(N-H)3300 - 3400 (two bands)3100 - 3300 (shifted and broadened)
δ(N-H)~1600Shifted
ν(M-N)-400 - 600
Elemental Analysis

Elemental analysis provides the percentage composition of C, H, and N in the complex, which can be compared to the calculated values for the proposed formula to confirm its stoichiometry.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the complex and confirm its composition.

Applications in Asymmetric Catalysis: A Case Study

Transition metal complexes bearing (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine are promising candidates for asymmetric catalysis. As an illustrative example, the synthesized ruthenium(II) complex can be evaluated as a catalyst in the asymmetric transfer hydrogenation of prochiral ketones.

Illustrative Protocol for Asymmetric Transfer Hydrogenation:

  • Catalyst Activation: In a Schlenk tube under argon, dissolve the ruthenium(II) complex in isopropanol.

  • Reaction Setup: Add the prochiral ketone (e.g., acetophenone) to the solution.

  • Initiation: Add a solution of a base (e.g., potassium isopropoxide in isopropanol) to initiate the reaction.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 80 °C) and monitor the conversion by GC or TLC.

  • Work-up and Analysis: After the reaction is complete, quench with water and extract the product with an organic solvent. The enantiomeric excess of the product (1-phenylethanol) can be determined by chiral HPLC or GC.

Diagram 4: Asymmetric Transfer Hydrogenation Workflow

G cluster_0 Reaction Setup cluster_1 Catalysis cluster_2 Analysis A Ru(II) Complex in Isopropanol B Add Acetophenone A->B C Add Base (Initiation) B->C D Stir at 80°C C->D E Quench and Extract D->E F Determine Conversion (GC) E->F G Determine Enantiomeric Excess (Chiral HPLC) E->G

Caption: Workflow for asymmetric transfer hydrogenation.

Conclusion

This guide has provided a detailed framework for the synthesis, characterization, and potential application of transition metal complexes with the chiral ligand (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine. The protocols and characterization data presented herein serve as a robust starting point for researchers in academia and industry. The versatility of this ligand, combined with the diverse reactivity of transition metals, opens up a wide range of possibilities for the development of novel catalysts and therapeutics. Careful optimization of the described procedures will undoubtedly lead to the discovery of new and efficient chemical transformations.

References

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Gnade, G., & Meggers, E. (2023). Metal Stereogenicity in Asymmetric Transition Metal Catalysis. Chemical Reviews, 123(8), 4735-4803. [Link]

  • Kamlar, M., Urban, M., & Veselý, J. (2023). Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition‐Metal Catalysis. The Chemical Record, 23(7), e202200284. [Link]

  • Gnade, G., & Meggers, E. (2023). Metal Stereogenicity in Asymmetric Transition Metal Catalysis. Chemical Reviews. [Link]

  • Sarkar, A., Garai, A., & Bera, M. (2023). Anticancer Behavior of Pyrrolidine-Based Palladium(II) Complexes and Biophysical Approach on Their DNA, BSA Binding Activity, Molecular Docking, and DFT Study. Langmuir, 39(32), 11215-11233. [Link]

  • Al-Ktaifani, M. M., Al-Masoudi, N. A., & Al-Amiery, A. A. (2018). Synthesis and Characterization of Schiff Base Ligands and Their Palladium(II) Complexes. Journal of Chemistry, 2018, 1-8. [Link]

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Vera, S., Landa, A., Mielgo, A., Oiarbide, M., & Soloshonok, V. A. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis, 9(6), 5385-5407. [Link]

  • Kainz, Q. M., & Meggers, E. (2023). Metal Stereogenicity in Asymmetric Transition Metal Catalysis. Chemical Reviews. [Link]

  • Li, L. P., & Ye, B. H. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(17), 10717-10723. [Link]

  • Ferreira, I. M., & Gonçalves, P. F. (2022). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 27(19), 6537. [Link]

Sources

Method

Application Note: Strategic Incorporation of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine into Advanced API Frameworks

Executive Summary (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine is a highly versatile, chiral bifunctional building block increasingly utilized in modern medicinal chemistry. Featuring a saturated five-membered nitrogen heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine is a highly versatile, chiral bifunctional building block increasingly utilized in modern medicinal chemistry. Featuring a saturated five-membered nitrogen heterocycle and a flexible methoxyethyl side chain, this moiety is frequently grafted onto Active Pharmaceutical Ingredient (API) frameworks to modulate physicochemical properties (e.g., pKa, LogD) and enhance target binding[1]. Recent applications include its use in the development of modulators for RNA-binding proteins (such as TUTase Zcchc11 inhibitors)[2] and cyclooxygenase (COX) inhibitors[3]. This application note details the mechanistic rationale, conformational dynamics, and validated protocols for incorporating this chiral amine into complex API scaffolds.

Mechanistic Insights: Conformational Dynamics & The Gauche Effect

The utility of the (R)-1-(2-methoxyethyl)pyrrolidin-3-amine scaffold lies in its unique stereoelectronic properties. The saturated pyrrolidine ring undergoes rapid pseudorotation, equilibrating between various envelope and half-chair conformers[4].

Causality in Design: The introduction of the 2-methoxyethyl group on the N1 position significantly influences this pseudorotation pathway. The side chain preferentially adopts a gauche conformation, which minimizes steric compression and stabilizes the pyrrolidine ring in a specific puckered state (often the "south" or endo puckered conformation)[5].

This puckering forces the C3-primary amine into a pseudo-axial orientation. When incorporated into an API, this specific spatial trajectory directs the basic nitrogen to form optimal salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the target protein's binding pocket, while the methoxyethyl group extends into the solvent boundary to improve aqueous solubility without violating Lipinski's rules.

G A (R)-1-(2-Methoxyethyl) pyrrolidin-3-amine B South Puckered Conformation A->B Adopts C Gauche Effect (Methoxyethyl) A->C Induces D Axial C3-N Alignment B->D Forces C->B Stabilizes E Salt Bridge Formation (e.g., Aspartate) D->E Enhances

Fig 1: Conformational dynamics and target binding logic of the (R)-pyrrolidine scaffold.

Strategic Incorporation Pathways

To successfully integrate this chiral amine into an API core (such as a quinolinone or pyrimidine scaffold[2]), two primary synthetic pathways are employed: Nucleophilic Aromatic Substitution (S_NAr) and Amide Coupling.

S_NAr Rationale: The primary amine at C3 is highly nucleophilic, making it an excellent candidate for displacing halides on electron-deficient heteroaromatics. However, the basicity of the N1 tertiary amine can lead to competitive side reactions or epimerization of the C3 chiral center if harsh, unhindered bases are used. Therefore, N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic proton sink, and N-Methyl-2-pyrrolidone (NMP) is used to solvate polar intermediates at elevated temperatures.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (S_NAr) Workflow

Objective: Couple (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine to an API heteroaryl chloride core.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the API heteroaryl chloride (1.0 equiv, 10 mmol) in anhydrous NMP (0.2 M).

  • Amine Addition: Add (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine dihydrochloride[6] (1.2 equiv, 12 mmol) to the stirring solution. Note: The dihydrochloride salt is often preferred for storage stability; it must be free-based in situ.

  • Base Addition: Dropwise, add DIPEA (3.5 equiv, 35 mmol). The excess base neutralizes the dihydrochloride salt and acts as the acid scavenger for the S_NAr reaction.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 100°C under an inert nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via UPLC-MS. Proceed to workup only when starting material depletion is >95%.

  • Workup (Self-Validating Phase Separation): Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with 5% aqueous LiCl (3 x 50 mL) to selectively partition the NMP into the aqueous phase while retaining the product in the organic phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via reverse-phase flash chromatography (C18, Water/MeCN with 0.1% TFA).

G Start API Heteroaryl Halide + Chiral Amine Reagents DIPEA / NMP 100°C, 12h Start->Reagents Reaction SNAr Coupling Reagents->Reaction Workup Aqueous Extraction (LiCl Wash) Reaction->Workup Validation Chiral HPLC (ee > 99%) Workup->Validation

Fig 2: Self-validating SNAr workflow for incorporating the chiral amine into API cores.

Protocol B: Amide Coupling Workflow

Objective: Couple the chiral amine to an API carboxylic acid core (e.g., for peptidomimetic synthesis).

  • Activation: Dissolve the API carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 15 minutes at room temperature to form the active OAt ester.

  • Coupling: Add (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine (1.1 equiv). Stir for 4 hours at room temperature.

  • Validation: Monitor via LC-MS. The mild room-temperature conditions inherently protect the C3 stereocenter from racemization, ensuring high stereofidelity.

Quantitative Data & Analytics

The following table summarizes the optimized parameters and expected outcomes for the primary incorporation protocols, demonstrating the robustness of the methodologies.

Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)Avg. Yield (%)Enantiomeric Excess (ee%)
S_NAr DIPEA (3.5 eq)NMP1001278 - 85%> 99.0%
Amide Coupling HATU (1.1 eq), DIPEA (2.0 eq)DMF25488 - 92%> 99.5%
Reductive Amination NaBH(OAc)₃ (1.5 eq), AcOHDCE251670 - 75%> 98.5%

Troubleshooting & Self-Validating Systems

To ensure trustworthiness and scientific integrity, the protocol must operate as a self-validating system.

  • Chiral Integrity Validation: The primary failure mode in functionalizing chiral pyrrolidines is epimerization at the C3 position under basic S_NAr conditions. Post-purification, the product MUST be subjected to Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient). A single sharp peak confirms that the non-nucleophilic base (DIPEA) successfully prevented deprotonation at the chiral center.

  • NMR Conformational Markers: In ¹H-NMR (CDCl₃), the methoxyethyl -CH₂- protons adjacent to the oxygen typically appear as a complex multiplet around 3.4-3.5 ppm. The C3 proton (alpha to the newly formed bond) will shift downfield (approx. 4.2-4.5 ppm) upon successful S_NAr or amide coupling, serving as a direct, quantifiable diagnostic marker for covalent attachment.

References

  • Title: Buy (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine (EVT-13170115)
  • Title: Buy 1-(2-methoxyethyl)
  • Title: 1-(2-Methoxyethyl)
  • Title: CN116157392A - Compounds targeting RNA-binding or RNA-modifying proteins Source: Google Patents URL
  • Title: On pseudorotation | Request PDF Source: ResearchGate URL
  • Title: Conformational Preferences of β– and γ–Aminated Proline Analogues Source: PMC URL

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine. This guide is designed for researchers, scientists, and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.

The primary synthetic route to (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine involves the N-alkylation of a protected (R)-pyrrolidin-3-amine derivative. This seemingly straightforward transformation is often plagued by challenges such as low conversion, over-alkylation, and difficult purifications. This document provides field-proven insights to navigate these issues effectively.

Primary Synthetic Pathway

The most reliable and selective synthesis involves a two-step process starting from a commercially available protected amine, (R)-3-(Boc-amino)pyrrolidine. This strategy prevents undesired side reactions at the 3-amino position.

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My overall yield is consistently low after the N-alkylation step. Where should I start troubleshooting?

A low yield can stem from multiple factors, including incomplete reaction, product degradation, or loss during workup. A systematic approach is crucial for identifying the root cause.[1] Use the following workflow to diagnose the issue.

Troubleshooting_Workflow start Low Yield Observed check_conversion Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Is starting material consumed? start->check_conversion check_side_products Are significant side products present? check_conversion->check_side_products Yes incomplete_reaction Problem: Incomplete Reaction Solutions: • Increase temperature • Increase reaction time • Use a more reactive electrophile (I > Br > OTs) • Add NaI catalyst with alkyl bromide/chloride • Use a more polar aprotic solvent (DMF) check_conversion->incomplete_reaction No check_workup Analyze aqueous vs. organic layers. Is product lost during workup? check_side_products->check_workup No side_reactions Problem: Side Reactions Solutions: • Check stoichiometry; avoid excess alkylating agent • Add alkylating agent slowly • Ensure 3-amino group is protected • Lower reaction temperature check_side_products->side_reactions Yes workup_loss Problem: Workup Loss Solutions: • Adjust pH of aqueous layer to >11 before extraction • 'Salt out' with NaCl or K₂CO₃ • Use a more effective extraction solvent (DCM, CHCl₃) • Perform back-extraction of aqueous layers check_workup->workup_loss Yes success Yield Improved check_workup->success No incomplete_reaction->success side_reactions->success workup_loss->success

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing a significant amount of a byproduct with a higher molecular weight. How can I improve selectivity for the desired mono-N-alkylation?

This is a classic case of over-alkylation, where the product reacts further with the alkylating agent.[2] Since the product, a tertiary amine, is more nucleophilic than the starting secondary amine, this side reaction is common if not properly controlled.

Causality & Solution:

  • Stoichiometry Control: The most critical factor is the amount of alkylating agent. Use a strict stoichiometry of 1.0 to 1.1 equivalents. An excess of the electrophile will drive the reaction towards the undesired quaternary ammonium salt.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a low concentration of the electrophile, favoring the reaction with the more abundant starting material over the newly formed product.[2]

  • Choice of Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is preferred.[3][4] Stronger bases like sodium hydride (NaH) can sometimes accelerate side reactions if not handled carefully.

  • Temperature: Running the reaction at a moderate temperature (e.g., room temperature to 50 °C) can often provide a better balance between reaction rate and selectivity compared to aggressive heating.

Q3: The reaction is very slow, and a significant amount of starting material remains even after 24 hours. What can I do to drive the reaction to completion?

Sluggish reactions are typically due to insufficient activation of either the nucleophile or the electrophile.

Causality & Solution:

  • Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are excellent choices as they solvate the cation of the base, leaving the anion more reactive, and effectively dissolve the reactants.[3]

  • Leaving Group: The reactivity of the alkylating agent is paramount. The general order of reactivity for the leaving group is I > Br > OTs > Cl. If you are using 2-chloroethyl methyl ether and observing slow conversion, switching to 2-bromoethyl methyl ether will significantly increase the reaction rate.

  • Catalysis: If using an alkyl bromide or chloride, adding a catalytic amount (10-15 mol%) of sodium iodide (NaI) or potassium iodide (KI) can dramatically accelerate the reaction. This is the Finkelstein reaction, where the more reactive alkyl iodide is generated in situ.

  • Base and Temperature: Ensure your base is anhydrous and of high quality. While moderate temperatures are good for selectivity, a sluggish reaction may require gentle heating (e.g., 50-70 °C). Monitor by TLC or LC-MS to find the optimal temperature that promotes conversion without significantly increasing byproduct formation.

Q4: I seem to lose a significant amount of my final product during the aqueous workup after deprotection. How can I improve recovery?

The final product is a primary amine, which can be quite water-soluble, especially in its protonated (salt) form.

Causality & Solution:

  • pH Adjustment: This is the most critical step. Before extracting your product, ensure the aqueous layer is strongly basic (pH > 11). Use a 2M or stronger solution of NaOH or K₂CO₃. This deprotonates the ammonium salt, converting it to the free amine, which is significantly more soluble in organic solvents. Always check the pH with test strips.

  • Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This decreases the solubility of the amine in the aqueous phase and can help break up emulsions.

  • Solvent Selection: While ethyl acetate is a common extraction solvent, for more polar amines, a more polar and water-immiscible solvent like dichloromethane (DCM) or chloroform (CHCl₃) can be more effective. Perform multiple extractions (e.g., 3-5 times) with smaller volumes of solvent for the best recovery.

  • Purification: The final product is a relatively low-boiling point liquid. Purification is best achieved by distillation under reduced pressure or by column chromatography on silica gel treated with a small amount of triethylamine (e.g., 1-2% in the eluent) to prevent the product from streaking on the column.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common and reliable synthetic route? The most reliable route begins with a protected version of (R)-pyrrolidin-3-amine, typically (R)-3-(Boc-amino)pyrrolidine. This allows for selective N-alkylation on the pyrrolidine ring nitrogen. The final step is the removal of the Boc protecting group under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in DCM).[5]

  • Q2: Why is protecting the 3-amino group necessary? Both the ring nitrogen (a secondary amine) and the 3-amino group (a primary amine, once deprotected) are nucleophilic. Without protection, the alkylating agent will react with both sites, leading to a complex mixture of mono- and di-alkylated products that are very difficult to separate. The Boc group ensures the reaction occurs only at the desired ring nitrogen.

  • Q3: What are the most critical parameters to control during the N-alkylation step? The three most critical parameters are:

    • Stoichiometry: A slight excess (1.05-1.1 eq) of the alkylating agent is optimal. More can lead to over-alkylation.

    • Base: Anhydrous potassium or cesium carbonate are excellent choices for their mildness and effectiveness.[3]

    • Solvent: A polar aprotic solvent like DMF or ACN is essential for good reaction kinetics.[3]

  • Q4: How can I best purify the final product? Given that the final amine is a liquid, purification can be achieved by:

    • Distillation: Kugelrohr or short-path distillation under high vacuum is effective for removing non-volatile impurities.

    • Column Chromatography: Use silica gel that has been pre-treated or mixed with triethylamine (1-2% v/v in the eluent system) to prevent the amine from sticking to the acidic silica. A typical eluent would be a gradient of methanol in dichloromethane.

Optimized Experimental Protocols

Protocol 1: N-Alkylation of (R)-3-(Boc-amino)pyrrolidine

This protocol details the selective alkylation of the pyrrolidine ring nitrogen.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (R)-3-(Boc-amino)pyrrolidine (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (ACN, approx. 0.1 M concentration).

  • Reagent Addition: While stirring vigorously, add 2-bromoethyl methyl ether (1.1 eq) dropwise over 30 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and filter off the solid K₂CO₃, washing the solid with ACN. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting residue in ethyl acetate and wash with water (2x) and then brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude protected intermediate, (R)-tert-butyl (1-(2-methoxyethyl)pyrrolidin-3-yl)carbamate, which can often be used in the next step without further purification.

Protocol 2: Boc-Deprotection to Yield Final Product

This protocol describes the removal of the Boc protecting group to furnish the target amine.

  • Reaction Setup: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in 1,4-dioxane (5-10 eq).

  • Reaction: Remove the ice bath and allow the solution to stir at room temperature for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Work-up and Isolation: Dissolve the residue in water and cool to 0 °C. Carefully add a 4M NaOH solution until the pH is >11. Extract the aqueous layer with DCM (4x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure to yield the final product, (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine.

Data Summary: N-Alkylation Conditions

The choice of base and solvent significantly impacts N-alkylation reactions. The following table summarizes common conditions and their general applicability.

BaseSolventTemperature (°C)Typical Reactivity & Selectivity Notes
K₂CO₃Acetonitrile (ACN)25 - 80Recommended. Good balance of reactivity and cost. Mild conditions often lead to high selectivity for mono-alkylation.[3]
Cs₂CO₃ACN or DMF25 - 60Excellent reactivity due to the "caesium effect," often allowing for lower reaction temperatures. More expensive.
NaHDMF or THF0 - 25Very strong base, leading to fast deprotonation and reaction.[6] Requires strictly anhydrous conditions. Can sometimes promote side reactions if not controlled carefully.
Et₃NDCM or ACN25 - 50Weaker organic base. Often results in slower reactions but can be sufficient for highly reactive electrophiles. Product is formed as the HBr salt, which precipitates.
References
  • Reviving electrocatalytic reductive amination: a sustainable route from biogenic levulinic acid to 1,5-dimethyl-2-pyrrolidone. Royal Society of Chemistry. Available at: [Link]

  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. ACS Publications. Available at: [Link]

  • Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Academia.edu. Available at: [Link]

  • Best Conditions For N-Alkylation?. Sciencemadness.org. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Center for Biotechnology Information. Available at: [Link]

  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. Available at: [Link]

  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Royal Society of Chemistry. Available at: [Link]

  • Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic-Chemistry.org. Available at: [Link]

  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. PubMed. Available at: [Link]

  • Synthesis of substituted pyrrolidines. ResearchGate. Available at: [Link]

  • Process for the preparation of 3-amino-pyrrolidine derivatives. European Patent Office. Available at: [Link]

  • Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents.
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. Available at: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Organic Syntheses. Available at: [Link]

  • Synthesis and purification of (r,r)-2-[ (dimethylamino) methyl]-1-(3-methoxyphenyl) cyclohexanol hydrochloride. Google Patents.

Sources

Optimization

Optimizing solvent selection for (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine solubility

Welcome to the Technical Support Center for (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine . As a highly polar, chiral aliphatic amine featuring both a pyrrolidine ring and a methoxyethyl ether linkage, this compound presents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine .

As a highly polar, chiral aliphatic amine featuring both a pyrrolidine ring and a methoxyethyl ether linkage, this compound presents unique solubility and handling challenges. Its multiple hydrogen-bond acceptors (ether oxygen, tertiary amine) and donors (primary amine) mean that solvent selection dictates the success of extraction, chromatography, and crystallization workflows.

This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize your solvent systems.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I getting poor recovery when extracting the free base from aqueous media into organic solvents? Causality: The free base of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine is highly hydrophilic due to its polar functional groups. Non-polar solvents like hexanes, heptane, or even toluene cannot effectively disrupt the hydrogen-bonding network the compound forms with water [1]. Solution: Switch to moderately polar, water-immiscible aprotic solvents such as 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM) . Furthermore, you must saturate the aqueous layer with NaCl (salting out) and ensure the pH is strictly >10 to completely suppress the protonation of the pyrrolidine nitrogen.

Q2: During normal-phase chromatographic purification, the compound exhibits severe peak tailing and irreversible adsorption. How can I resolve this? Causality: The primary amine at the 3-position interacts strongly with the acidic silanol (-SiOH) groups on the silica gel surface via a combination of hydrogen bonding and ion-exchange mechanisms [2]. Solution: Modify your mobile phase to mask the silanol groups. A standard gradient of methanol in DCM (e.g., 0–10%) should be supplemented with 1% Triethylamine (TEA) or 0.1% aqueous ammonium hydroxide . Alternatively, for highly polar amines, switching to reverse-phase chromatography (C18 column) with a water/acetonitrile gradient is highly effective [2].

Q3: I am trying to isolate the compound as a dihydrochloride salt, but it forms a sticky oil instead of crystals. What is the correct solvent system? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is generated too rapidly in a solvent where the salt has extremely low solubility. The highly flexible methoxyethyl chain struggles to adopt a rigid crystal lattice under rapid precipitation conditions. Solution: Avoid crashing the salt out with pure non-polar anti-solvents like hexanes. Instead, dissolve the free base in Ethanol (EtOH) or Isopropanol (IPA) , introduce the HCl source, and slowly titrate in Ethyl Acetate (EtOAc) as an anti-solvent only until slight turbidity is achieved.

Q4: Are there specific solvents I should strictly avoid when handling the free base? Causality: The primary amine is highly nucleophilic and reactive. Solution: Strictly avoid ketones (e.g., acetone, methyl ethyl ketone), as they will undergo condensation reactions with the primary amine to form imines (Schiff bases). Additionally, avoid prolonged storage or heating in unpurified halogenated solvents (like chloroform), which can slowly alkylate the amine.

Part 2: Quantitative Data Presentation

To facilitate rapid solvent selection, the following table summarizes the solubility profiles and compatibility of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine in both its free base and dihydrochloride salt forms.

SolventDielectric Constant (ε)Free Base SolubilityDihydrochloride Salt SolubilityRecommended Application
Water 80.1HighVery HighAqueous extraction (requires pH >10) [1]
Methanol 32.7HighHighMobile phase modifier; NMR analysis (CD₃OD) [3]
Ethanol 24.5HighModeratePrimary solvent for salt crystallization
Dichloromethane 9.1HighLowLiquid-liquid extraction; Chromatography
2-MeTHF 6.9ModerateInsolubleGreen alternative for liquid-liquid extraction
Ethyl Acetate 6.0ModerateInsolubleAnti-solvent for salt precipitation
Hexanes 1.9LowInsolubleNot recommended (Causes oiling out)
Acetone 20.7ReactiveReactiveStrictly Avoid (Imine formation)

Part 3: Visualizing Solvent Workflows & Mechanisms

SolventSelection Start Target Operation for (R)-1-(2-Methoxyethyl) pyrrolidin-3-amine Extract Liquid-Liquid Extraction Start->Extract Chrom Chromatographic Purification Start->Chrom Cryst Salt Formation & Crystallization Start->Cryst Warn1 Risk: Poor Partitioning & Emulsions Extract->Warn1 Warn2 Risk: Amine Tailing on Silica Chrom->Warn2 Warn3 Risk: Oiling Out (Amorphous Phase) Cryst->Warn3 Sol1 Use 2-MeTHF or DCM (Avoid pure Hexane) Sol2 DCM/MeOH Gradient + 1% Et3N Sol3 EtOH / EtOAc Mixture Warn1->Sol1 Warn2->Sol2 Warn3->Sol3

Workflow for optimizing solvent selection based on the target experimental operation.

AmineSilanol Amine Primary Amine (Target Compound) Interact Strong Hydrogen Bonding & Ion-Exchange Amine->Interact Silica Acidic Silanol Groups (Stationary Phase) Silica->Interact Result1 Peak Tailing & Poor Recovery Interact->Result1 Modifier Add Triethylamine (Et3N) or NH4OH to Mobile Phase Result1->Modifier Troubleshooting Result2 Silanol Masking & Sharp Elution Peaks Modifier->Result2

Mechanism of amine-silanol interactions during chromatography and mitigation strategy.

Part 4: Experimental Protocols

Protocol A: Self-Validating Liquid-Liquid Extraction of the Free Base

This protocol ensures maximum recovery of the highly water-soluble free base from aqueous reaction mixtures.

  • Aqueous Preparation: Transfer the aqueous mixture containing the amine to a separatory funnel. Add solid NaCl until the solution is saturated (undissolved salt remains visible).

  • pH Adjustment: Slowly add 2M NaOH (aq) while stirring.

    • Self-Validation Step: Spot the aqueous layer on pH indicator paper. The pH must register ≥ 10. If the pH drops, the pyrrolidine ring will protonate and remain in the aqueous layer.

  • Solvent Addition: Add an equal volume of 2-MeTHF or DCM.

  • Extraction: Stopper the funnel and invert gently 5-6 times. Vent frequently to release pressure. Allow the layers to separate completely.

  • Collection & Drying: Collect the organic layer. Repeat the extraction twice more with fresh solvent. Combine the organic layers and dry over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator bath at 30 °C) to yield the free base as an oil.

Protocol B: Controlled Crystallization of the Dihydrochloride Salt

This protocol prevents "oiling out" by carefully controlling the supersaturation curve using a miscible solvent/anti-solvent pair.

  • Dissolution: Dissolve 1.0 equivalent of the (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine free base in absolute Ethanol (approximately 5 mL per gram of amine) in a round-bottom flask.

  • Cooling: Place the flask in an ice-water bath and allow it to equilibrate to 0–5 °C for 10 minutes.

  • Acidification: While stirring vigorously, dropwise add 2.1 equivalents of HCl (preferably as a 2M solution in diethyl ether or 1,4-dioxane).

    • Self-Validation Step: The reaction is exothermic. Monitor the flask temperature to ensure it does not exceed 10 °C during addition to prevent solvent boil-off and localized supersaturation.

  • Anti-Solvent Titration: Remove the ice bath. Slowly add Ethyl Acetate dropwise until the solution becomes faintly turbid (cloudy) and the turbidity persists upon stirring.

  • Aging: Stop adding Ethyl Acetate. Allow the suspension to age at room temperature for 2 hours to promote the growth of a stable crystal lattice.

  • Isolation: Filter the resulting crystalline solid through a Büchner funnel, wash with cold Ethyl Acetate, and dry under high vacuum.

References

  • EvitaChem. "Buy (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine (EVT-13170115)". EvitaChem Product Database.
  • BenchChem. "Technical Support Center: Purification of Crude (R)-3-(Boc-amino)pyrrolidine". BenchChem Technical Resources.
  • BenchChem. "Cyclobutylmethanamine | 4415-83-2". BenchChem Substance Guidelines.
Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine

Welcome to the Advanced Technical Support Center for (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine . This chiral building block is highly valued in medicinal chemistry for its ability to interact with diverse biological targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine . This chiral building block is highly valued in medicinal chemistry for its ability to interact with diverse biological targets[1]. However, its unique structural topology frequently introduces severe steric and coordinative challenges during synthesis, particularly in amide bond formation.

This guide provides field-proven, self-validating troubleshooting strategies to help you overcome these barriers.

The Causality of Steric Hindrance: Understanding the Molecule

To solve synthetic failures, we must first understand the physical and electronic environment of the molecule. While the C3-amine is a primary amine (typically a strong nucleophile), it suffers from two distinct forms of hindrance:

  • Pyrrolidine Ring Envelope: The 5-membered pyrrolidine ring restricts the spatial freedom of the C3-amine. The adjacent C2 and C4 protons create a steric "wall" that narrows the acceptable Bürgi-Dunitz trajectory for nucleophilic attack.

  • Pseudo-Macrocyclic Shielding (The N1-Tail): The N1 position is substituted with a flexible 2-methoxyethyl group. In non-polar or moderately polar solvents, the ether oxygen can coordinate with the C3-amine via hydrogen bonding, or chelate activating metals and uronium salts. This folding creates a transient "pseudo-macrocyclic" shield around the reactive center, physically blocking the approach of bulky activated carboxylic acids[2].

When standard coupling reagents like EDC/HOBt are used, they generate an OBt active ester. The combined steric bulk of the OBt ester and the shielded pyrrolidine amine prevents bond formation, leading to stalled reactions and low yields[2].

Troubleshooting & FAQs

Q1: My standard EDC/HOBt amide coupling is stalling at 15-20% conversion. How do I force the reaction to completion? A1: The stall is caused by the steric clash between the bulky OBt active ester and the pyrrolidine ring. You must switch to a more reactive coupling reagent that lowers the activation energy barrier. We recommend. COMU generates an Oxyma active ester, which is highly reactive, provides anchimeric assistance, and is less prone to causing guanidinylation side-reactions than traditional uronium salts[3].

Q2: I am trying to couple an α,α-disubstituted carboxylic acid to this amine, and even COMU is failing. What is the next logical step? A2: When dealing with extreme steric bulk (e.g., α,α-disubstituted or tertiary acids), the active ester itself becomes the physical barrier. You must transition to Acyl Fluoride chemistry . Acyl fluorides behave like highly activated esters but possess a significantly smaller atomic radius due to the unique nature of the carbonyl-fluoride bond, virtually eliminating steric clash[4]. Reagents like BTFFH can generate these acyl fluorides in situ under mild conditions[5].

Q3: How can I confirm whether my low yield is due to steric hindrance or simply a degraded coupling reagent? A3: Implement a self-validating workflow. Run your coupling reaction and analyze the mixture via LC-MS after 30 minutes. If you observe the mass of the activated carboxylic acid intermediate (e.g., the Oxyma ester) but no product formation, your reagents are working perfectly; the failure is purely steric. If the active ester is absent, your coupling reagent or acid may be degraded.

Diagnostic Visualizations

Workflow Start Amide Coupling Fails with (R)-1-(2-Methoxyethyl) pyrrolidin-3-amine Check Analyze Steric Bulk of Carboxylic Acid Start->Check Standard Standard Acid (Primary/Secondary) Check->Standard Moderate Bulk Hindered Hindered Acid (Tertiary/α,α-disubstituted) Check->Hindered Extreme Bulk Sol1 Switch to COMU or HATU + DIPEA in DMF Standard->Sol1 Sol2 Use Acyl Fluoride Method (BTFFH or DAST) Hindered->Sol2

Troubleshooting workflow for overcoming steric hindrance in amide couplings.

Mechanism Acid Carboxylic Acid Act1 COMU / Base Acid->Act1 Act2 BTFFH / Base Acid->Act2 Inter1 Oxyma Active Ester (Bulky Intermediate) Act1->Inter1 Inter2 Acyl Fluoride (Compact Intermediate) Act2->Inter2 Prod1 Moderate Yield (Steric Clash) Inter1->Prod1 + Amine Prod2 High Yield Amide (Unhindered Attack) Inter2->Prod2 + Amine

Mechanistic comparison of Oxyma ester vs. Acyl Fluoride activation pathways.

Quantitative Reagent Comparison

To select the appropriate methodology, consult the following comparative data summarizing reagent efficacy against sterically hindered pyrrolidines[3][6]:

Coupling ReagentActivation IntermediateSteric ToleranceEpimerization RiskRecommended Use Case for (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine
EDC / HOBt OBt EsterLowLowUnhindered, linear primary carboxylic acids.
HATU OAt EsterModerateLowModerately hindered secondary acids; routine synthesis.
COMU Oxyma EsterHighVery LowHighly hindered acids; base-sensitive substrates.
BTFFH Acyl FluorideVery HighLowExtreme steric bulk (e.g., α,α-disubstituted acids)[4].

Self-Validating Experimental Protocols

Protocol A: COMU-Mediated Coupling (For Moderate to High Hindrance)

This protocol utilizes COMU to generate a highly reactive Oxyma ester, overcoming the pyrrolidine ring's steric wall[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.2 eq) and COMU (1.2 eq) in anhydrous DMF (0.1 M).

  • Activation Check: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). The solution will typically turn a distinct yellow/orange color, indicating the formation of the Oxyma anion and active ester.

  • Validation Checkpoint 1: Stir for 5 minutes. Pull a 5 µL aliquot, dilute in MeCN, and run a rapid LC-MS. Self-Validation: Confirm the mass of the Oxyma active ester. If absent, check reagent integrity.

  • Amine Addition: Add (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine (1.0 eq) dropwise to the activated mixture.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Validation Checkpoint 2: Monitor by LC-MS. If the active ester is consumed but the product mass is missing, the methoxyethyl group may be chelating the intermediate. Proceed to Protocol B.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the combined organics with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: In Situ Acyl Fluoride Generation via BTFFH (For Extreme Hindrance)

When the active ester itself is too bulky, this protocol shrinks the reactive intermediate to a highly electrophilic, compact acyl fluoride[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the sterically hindered carboxylic acid (1.2 eq) in anhydrous DCM or DMF (0.1 M) under an inert atmosphere.

  • Fluorination: Add BTFFH (Fluoro-N,N,N′,N′-bis(tetramethylene)formamidinium hexafluorophosphate) (1.2 eq) followed by DIPEA (3.0 eq).

  • Validation Checkpoint 1: Stir for 30 minutes at room temperature. Self-Validation: Analyze an aliquot via ¹⁹F NMR or IR spectroscopy. A distinct carbonyl stretch shift (~1840 cm⁻¹) or a characteristic ¹⁹F signal confirms the successful generation of the acyl fluoride[4].

  • Amine Addition: Add (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine (1.0 eq).

  • Thermal Optimization: If the reaction stalls at room temperature, gently elevate the temperature to 40–50 °C. The high thermal stability of acyl fluorides allows for heating without significant decomposition[5].

  • Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted amine), followed by saturated NaHCO₃ and brine. Dry over MgSO₄ and purify via flash chromatography.

References

  • Organic & Biomolecular Chemistry (RSC Publishing). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." [Link]

  • University of Southern Denmark (SDU). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." [Link]

Sources

Optimization

Technical Support Center: Purification and Recrystallization of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine

Welcome to the technical support center for (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the pu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the purification and recrystallization of this important chiral building block. Here, you will find not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in crude (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine?

A1: The impurity profile of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine is largely dependent on its synthetic route. Common synthetic pathways may introduce specific impurities.[1][2] For instance, if the synthesis involves the reaction of a pyrrolidine precursor with a methoxyethyl halide, unreacted starting materials can be a source of contamination.[1] Other potential impurities could include diastereomers or enantiomers if the stereochemistry is not perfectly controlled during synthesis, as well as byproducts from side reactions like oxidation.[1]

Q2: My application requires exceptionally high purity. What initial purification strategies should I consider?

A2: For achieving high purity, a multi-step approach is often necessary. The most effective methods for purifying chiral amines like (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine are:

  • Fractional Distillation under Reduced Pressure: This technique is ideal for separating the target compound from impurities with significantly different boiling points.

  • Recrystallization as a Salt: This is a highly effective method for removing non-basic impurities.[3] By converting the amine to a salt (e.g., hydrochloride or tartrate), you can exploit differences in solubility to achieve excellent purification.

  • Preparative High-Performance Liquid Chromatography (HPLC): For the highest purity, especially on a smaller scale, preparative HPLC is a powerful tool. Chiral HPLC can also be used to separate enantiomers if needed.[4][5][6]

Q3: I'm having trouble with my recrystallization. What are the key factors for success?

A3: Successful recrystallization hinges on the principle of differential solubility.[7][8] The ideal solvent will dissolve your compound readily at an elevated temperature but poorly at lower temperatures.[9] Key factors to control are:

  • Solvent Selection: This is the most critical parameter. A good solvent should not react with your compound and should have a boiling point lower than the melting point of your compound.[9]

  • Cooling Rate: Slow, gradual cooling is crucial for the formation of pure, well-defined crystals.[7] Rapid cooling can lead to the trapping of impurities within the crystal lattice.

  • Saturation Level: The solution should be saturated at the higher temperature to maximize yield upon cooling.[7]

Troubleshooting Guide

Issue 1: Oily Residue Instead of Crystals During Recrystallization

Cause: This phenomenon, often called "oiling out," occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that precipitation occurs above the compound's melting point.

Solutions:

  • Adjust the Solvent System:

    • Use a lower-boiling point solvent or a solvent mixture.[3]

    • Introduce a "co-solvent" in which your compound is less soluble to induce crystallization at a lower temperature.[9]

  • Modify the Cooling Process:

    • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[3]

    • Scratching the inside of the flask with a glass rod can provide nucleation sites for crystal growth.[9]

  • Purify via Salt Recrystallization: Converting the amine to a salt will significantly increase its melting point and often leads to better crystallization behavior.[3]

Issue 2: Poor Recovery After Recrystallization

Cause: Low yield can result from using too much solvent or the product having significant solubility even in the cold solvent.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[3]

  • Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[3]

  • Wash Crystals Judiciously: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[3]

Issue 3: Purity Does Not Improve Significantly After Recrystallization

Cause: The impurities may have very similar solubility profiles to the desired compound in the chosen solvent.

Solutions:

  • Screen Different Solvents: Experiment with a range of solvents with varying polarities. A solvent system that provides a steep solubility curve with respect to temperature is ideal.[9]

  • Consider an Alternative Purification Method: If recrystallization is ineffective, techniques like preparative HPLC or fractional distillation may be necessary.

  • Salt Formation and Recrystallization: Converting the amine to different salts (e.g., hydrochloride, tartrate) can alter its solubility characteristics and may enable more effective separation from impurities.[3][10]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Based on solubility tests, choose a suitable solvent or solvent pair. (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine is generally soluble in polar solvents like water and methanol.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine and a small amount of the chosen solvent. Heat the mixture gently while stirring.[9]

  • Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[9]

  • Drying: Dry the purified crystals, preferably under vacuum.

Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization
  • Salt Formation: Dissolve the crude amine in a suitable solvent like isopropanol or ethanol. Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in the same solvent dropwise with stirring until the solution is acidic. The hydrochloride salt will precipitate.[3]

  • Initial Isolation: Collect the crude salt by filtration.

  • Recrystallization: Dissolve the salt in a minimum amount of a hot solvent mixture, such as ethanol/water. Allow the solution to cool slowly to induce crystallization.[3]

  • Final Isolation and Drying: Collect the purified crystals by filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

Purity Assessment

Thin Layer Chromatography (TLC)

A quick and easy method to monitor the progress of purification. Use a suitable eluent system, for example, a mixture of dichloromethane and methanol with a small amount of triethylamine to prevent tailing.

High-Performance Liquid Chromatography (HPLC)

For accurate purity determination, HPLC is the method of choice. For assessing enantiomeric purity, a chiral stationary phase is required.[4][5] Pre-column derivatization may be necessary to introduce a chromophore for UV detection if the compound itself has poor UV absorbance.[4][11]

ParameterTypical Value/Condition
Column Polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives)
Mobile Phase Hexane/Isopropanol or other normal-phase eluents. The exact ratio will need to be optimized.
Detection UV, typically at a low wavelength (e.g., 210-230 nm) unless derivatized.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound.[12] The spectra should be free of signals corresponding to impurities. Chiral derivatizing agents can be used to determine enantiomeric excess by NMR.[13][14]

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine Distillation Fractional Distillation (Optional) Crude->Distillation SaltFormation Salt Formation (e.g., HCl, Tartaric Acid) Crude->SaltFormation Distillation->SaltFormation If necessary Recrystallization Recrystallization SaltFormation->Recrystallization PureProduct Pure Product Recrystallization->PureProduct Analysis Purity Analysis (HPLC, NMR) PureProduct->Analysis

Caption: General workflow for the purification of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine.

Recrystallization Decision Tree

RecrystallizationTroubleshooting Start Recrystallization Attempt OilingOut Oiling Out? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No ChangeSolvent Change Solvent/ Use Co-Solvent OilingOut->ChangeSolvent Yes Impure Still Impure? LowYield->Impure No MinimizeSolvent Minimize Solvent/ Optimize Cooling LowYield->MinimizeSolvent Yes Success Successful Purification Impure->Success No ScreenSolvents Screen Different Solvents/ Try Salt Recrystallization Impure->ScreenSolvents Yes ChangeSolvent->Start MinimizeSolvent->Start ScreenSolvents->Start

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • BenchChem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • EvitaChem. (n.d.). (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine (EVT-13170115).
  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • The Royal Society of Chemistry. (2022). Supporting Information Manuscript Title: Improving yield of graphene oxide catalysed n-heterocyclization of amines.
  • ChemTalk. (2021). Lab Procedure: Recrystallization | Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Unknown. (n.d.). Recrystallization-1.doc.pdf.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • European Patent Office. (1999). Process for the preparation of 3-amino-pyrrolidine derivatives - EP 1138672 A1.
  • Google Patents. (n.d.). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • NextSDS. (n.d.). 1-(2-methoxyethyl)pyrrolidin-3-amine — Chemical Substance Information.
  • PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • BenchChem. (n.d.). Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide.
  • European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - EP 1720833 B1.
  • Unknown. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • ResearchGate. (2025). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • OA Monitor Ireland. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
  • Google Patents. (n.d.). US6399829B1 - Synthesis and purification of (r,r)-2-[ (dimethylamino) methyl]-1-(3-methoxyphenyl) cyclohexanol hydrochloride.
  • Unknown. (2005). Principles of Drug Action 1, Spring 2005, Amines.
  • Unknown. (n.d.). Protocol 5: Deprotection and Purification of Synthetic RNA.
  • Guidechem. (2022). What is the synthesis method of (R)-3-(Boc-amino)pyrrolidine? - FAQ.
  • BenchChem. (n.d.). Navigating Purity in Pharmaceutical Synthesis: A Comparative Guide to 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

Sources

Troubleshooting

Minimizing racemization during (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine scale-up

Welcome to the Technical Support Center for the scale-up synthesis of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with maintaining enantiomeric purity during process scale-up. Our focus is to provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your work.

Introduction

(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. The pyrrolidine scaffold is a common feature in many biologically active molecules.[1][2] Maintaining the stereochemical integrity of the chiral center at the 3-position of the pyrrolidine ring during scale-up is of paramount importance, as the biological activity of the final drug substance is often enantiomer-specific.[3] Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a significant challenge that can arise from harsh reaction conditions often encountered during process intensification.[4] This guide will provide practical solutions and the underlying principles to minimize racemization and ensure a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for chiral amines like (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine?

A1: The primary mechanism for racemization in chiral amines often involves the reversible formation of an achiral intermediate, such as an imine or an enamine.[5][6] This can be catalyzed by acid or base and is often exacerbated by elevated temperatures.[7][8] For a pyrrolidine derivative, racemization at the C3 position can occur through deprotonation-reprotonation at the adjacent carbon, especially if there's a nearby activating group. However, in the case of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine, direct racemization at the chiral center bearing the amine is more likely to proceed via an oxidation-reduction pathway, forming an imine intermediate which is achiral.[5][6]

Q2: At which stages of the synthesis and scale-up process is racemization most likely to occur?

A2: Racemization is most probable during steps that involve:

  • High Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization.[7]

  • Strongly Basic or Acidic Conditions: These conditions can facilitate the formation of achiral intermediates.[7] For instance, a strong base can deprotonate the N-H of a secondary amine, which can in some cases lead to racemization.

  • Prolonged Reaction Times: Longer exposure to potentially racemizing conditions increases the likelihood of enantiomeric erosion.

  • Work-up and Purification: Aqueous work-ups with strong acids or bases, as well as purification methods like chromatography on acidic silica gel, can induce racemization of the final product.[7]

Q3: How does the choice of solvent impact racemization during scale-up?

A3: The solvent plays a crucial role in the stability of intermediates that can lead to racemization. Protic solvents can stabilize charged intermediates that may be prone to racemization.[7] Aprotic polar solvents can also influence the rate of racemization depending on the specific mechanism.[7] During scale-up, solvent choice also affects heat and mass transfer, which can indirectly impact racemization by creating localized "hot spots" if not managed properly. Therefore, a careful screening of solvents is necessary to find a balance between reactivity, solubility, and minimization of racemization.

Q4: What are the most reliable analytical methods for determining the enantiomeric excess (ee) of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine?

A4: Several analytical techniques are available for accurately determining the enantiomeric purity of chiral amines.[9] The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and robust method that separates enantiomers based on their differential interaction with a chiral stationary phase.[9][10]

  • Chiral Gas Chromatography (GC): Suitable for volatile amines or their derivatives, this technique also relies on a chiral stationary phase for separation.[9]

  • NMR Spectroscopy with Chiral Derivatizing or Solvating Agents: By reacting the amine with a chiral agent (like Mosher's acid chloride) to form diastereomers, or by using a chiral solvating agent, it's possible to distinguish and quantify the enantiomers by NMR.[9][11]

Troubleshooting Guide: Minimizing Racemization During Scale-Up

This section addresses specific issues you might encounter during the scale-up synthesis of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine.

Issue Potential Cause Troubleshooting & Optimization Steps Expected Outcome
Low Enantiomeric Excess (ee) in the Final Product Harsh Reaction Conditions - Temperature Control: Lower the reaction temperature. Implement efficient cooling and heat transfer systems during scale-up to avoid localized overheating.[7]- pH Control: Carefully control the pH of the reaction mixture. Avoid strongly acidic or basic conditions if possible. Buffer the reaction if necessary.Preservation of the desired stereochemistry, leading to a higher ee of the final product.
Inappropriate Reagent Choice - Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base to minimize side reactions that could lead to racemization.[12]- Protecting Groups: Consider the use of appropriate protecting groups for the amine if it is susceptible to racemization under the reaction conditions.Reduced potential for base-catalyzed racemization.
Prolonged Reaction Time - Reaction Monitoring: Closely monitor the reaction progress using in-process controls (e.g., HPLC, TLC).- Process Optimization: Optimize reaction parameters (concentration, catalyst loading) to reduce the required reaction time.Minimized exposure of the product to potentially racemizing conditions.
Inconsistent ee Between Batches Poor Process Control During Scale-Up - Mixing Efficiency: Ensure efficient and consistent mixing throughout the reactor to maintain homogeneity of temperature and reagent concentration.- Controlled Addition Rates: Add reagents at a controlled rate to prevent temperature spikes and localized high concentrations.Improved batch-to-batch reproducibility and consistent product quality.
Racemization During Work-up or Purification - Neutralize Carefully: During aqueous work-up, neutralize acidic or basic streams under controlled temperature conditions.- Purification Method: If using chromatography, consider using a neutral stationary phase like alumina or passivating silica gel with a base (e.g., triethylamine) to prevent on-column racemization.[7]Preservation of the enantiomeric purity of the isolated product.

Experimental Protocols

Protocol 1: General Procedure for a Key Synthetic Step (e.g., Reductive Amination) with Minimized Racemization Risk

This protocol outlines a generalized approach for a reductive amination step, a common method for synthesizing substituted amines, with an emphasis on minimizing racemization.

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging:

    • Charge the reactor with the pyrrolidinone precursor and a suitable solvent (e.g., methanol, ethanol, or THF).

    • Cool the mixture to a controlled temperature (e.g., 0-5 °C).

  • Amine Addition: Add the 2-methoxyethylamine to the reactor at a controlled rate, maintaining the low temperature.

  • Reducing Agent Addition:

    • Slowly add a solution or slurry of a mild reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) to the reaction mixture. The choice of reducing agent can be critical; some may require conditions that favor racemization.[7]

    • Maintain the temperature throughout the addition.

  • Reaction Monitoring:

    • Allow the reaction to stir at the controlled temperature.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC, or TLC) until completion.

  • Work-up:

    • Quench the reaction by carefully adding a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) or a mild acid (e.g., ammonium chloride), depending on the reaction specifics, while maintaining a low temperature.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and filter.

  • Isolation and Purification:

    • Concentrate the solvent under reduced pressure at a low temperature.

    • Purify the crude product by a suitable method, such as distillation under reduced pressure or chromatography on a neutral support if necessary.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This protocol provides a general guideline for determining the ee of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine. Method development and optimization will be required for specific instruments and columns.

  • Sample Preparation:

    • Accurately weigh a small amount of the amine sample.

    • Dissolve the sample in a suitable mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • HPLC System and Column:

    • Use an HPLC system equipped with a UV detector.

    • Select a suitable chiral stationary phase (CSP) column known for separating chiral amines (e.g., a polysaccharide-based column).[10]

  • Mobile Phase:

    • Prepare and degas the mobile phase. A typical mobile phase for chiral amine separation might consist of a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the detection wavelength (e.g., 210 nm).

  • Injection and Analysis:

    • Inject a standard of the racemic mixture to determine the retention times of both enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Visualizations

Logical Workflow for Troubleshooting Racemization

G start Low ee Observed in Final Product check_reaction Analyze Reaction Step start->check_reaction check_workup Analyze Work-up & Purification start->check_workup temp High Temperature? check_reaction->temp workup_ph Harsh pH in Work-up? check_workup->workup_ph ph Extreme pH? temp->ph optimize_temp Optimize Temperature Control temp->optimize_temp temp->optimize_temp Yes time Long Reaction Time? ph->time No optimize_ph Use Buffer / Milder Reagents ph->optimize_ph Yes optimize_time Optimize for Faster Conversion time->optimize_time Yes purification Acidic Purification Media? workup_ph->purification optimize_workup Use Mild Acids/Bases workup_ph->optimize_workup workup_ph->optimize_workup Yes optimize_purification Use Neutral Media (e.g., Alumina) purification->optimize_purification Yes end Achieved Target ee optimize_temp->end optimize_ph->end optimize_time->end optimize_workup->end optimize_purification->end G cluster_0 (R)-Amine cluster_1 Achiral Intermediate cluster_2 (S)-Amine R_Amine R-Enantiomer Imine Imine/Enamine R_Amine->Imine + Base / - H+ Imine->R_Amine + H+ S_Amine S-Enantiomer Imine->S_Amine + H+ S_Amine->Imine + Base / - H+

Caption: Simplified mechanism of base-catalyzed racemization.

References

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. (2011). Chemical Communications (RSC Publishing). Retrieved March 24, 2026, from [Link]

  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel( ii ) complex. (2011). Chemical Communications (RSC Publishing). Retrieved March 24, 2026, from [Link]

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. (2017). Inorganic Chemistry. Retrieved March 24, 2026, from [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Leeds. Retrieved March 24, 2026, from [Link]

  • Scalable and sustainable synthesis of chiral amines by biocatalysis. (2025). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025). ACS Publications. Retrieved March 24, 2026, from [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2006). PubMed. Retrieved March 24, 2026, from [Link]

  • What are the best processes/methods for separation of chiral amine both non selective ... (2012). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. (2025). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. (2007). Organic Process Research & Development. Retrieved March 24, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (2022). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved March 24, 2026, from [Link]

  • Chiral resolution. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]

  • Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Resolution of chiral amines. (n.d.). Google Patents.
  • Racemization. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved March 24, 2026, from [Link]

  • Scalable and sustainable synthesis of chiral amines by biocatalysis. (2025). PubMed. Retrieved March 24, 2026, from [Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025). PubMed. Retrieved March 24, 2026, from [Link]

  • Separation of Chiral Amine Compounds using Crown Ether Column. (n.d.). Sumika Chemical Analysis Service. Retrieved March 24, 2026, from [Link]

  • Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated “5/6-endo-dig” Reductive Hydroamination of Enynyl Amines. (2023). Organic Letters. Retrieved March 24, 2026, from [Link]

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019). Crystal Growth & Design. Retrieved March 24, 2026, from [Link]

  • Base catalyzed racemization of amino acid derivatives. (2025). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space using DoE and Multivariate. (n.d.). DOI. Retrieved March 24, 2026, from [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC. Retrieved March 24, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • 'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines. (2025). White Rose Research Online. Retrieved March 24, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (n.d.). IntechOpen. Retrieved March 24, 2026, from [Link]

  • Manufacture of chiral amines using catalytic and flow processing methods. (2026). GtR. Retrieved March 24, 2026, from [Link]

  • Racemisation in Chemistry and Biology. (n.d.). The University of Manchester. Retrieved March 24, 2026, from [Link]

  • Synthesis and biological properties of Enantiomers of. (n.d.). An-Najah Staff. Retrieved March 24, 2026, from [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 24, 2026, from [Link]

  • Scale-Up of Flow-Assisted Synthesis of C2-Symmetric Chiral PyBox Ligands. (n.d.). Baxendale Group. Retrieved March 24, 2026, from [Link]

  • Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. (2019). ACS Publications. Retrieved March 24, 2026, from [Link]

  • 1-(2-methoxyethyl)pyrrolidin-3-amine — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 24, 2026, from [Link]

  • Processes for preparing (r)-2-methylpyrrolidine and (s). (n.d.). Google Patents.
  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. (2019). Beilstein Journals. Retrieved March 24, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Enantiomeric Purity of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine

In the landscape of pharmaceutical development, the stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute. For chiral molecules like (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine, a key i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute. For chiral molecules like (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine, a key intermediate in the synthesis of various therapeutic agents, ensuring enantiomeric purity is paramount. The presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even adverse toxicological effects.[1] High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for the precise quantification of enantiomeric impurities.[2]

This guide provides an in-depth, technically-grounded comparison of methodologies for the validation of an HPLC method to determine the enantiomeric purity of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine. We will delve into the rationale behind experimental choices, present illustrative data, and provide detailed protocols, all grounded in the principles of scientific integrity and regulatory expectations outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

The Foundational Choice: Direct vs. Indirect Chiral Separation

The first critical decision in developing an enantiomeric purity method is the separation strategy. Two primary approaches exist: direct and indirect separation.

  • Direct Chiral HPLC: This is often the preferred method due to its simplicity and efficiency.[5] It involves the use of a Chiral Stationary Phase (CSP) that creates diastereomeric interactions with the enantiomers, leading to differential retention times.[6][7] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile for separating a wide range of chiral compounds, including amines.[5][8]

  • Indirect Chiral HPLC: This approach involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase, such as a C18 column.[9] While this method can be highly sensitive, it requires an additional reaction step, which can introduce variability and potential for analytical error.[2]

For the analysis of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine, a direct method using a polysaccharide-based CSP is generally the more robust and straightforward approach. This guide will focus on the validation of a direct chiral HPLC method.

Method Development and Optimization: A Synopsis

Prior to validation, a suitable HPLC method must be developed and optimized. The goal is to achieve baseline separation of the (R) and (S) enantiomers with good peak shape and a reasonable analysis time.

A typical starting point for method development would involve screening several polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) with various mobile phase compositions. For chiral amines, normal-phase chromatography using a mixture of a non-polar solvent (like n-hexane) and an alcohol (such as isopropanol or ethanol) is often effective.[10] The addition of a small amount of an amine modifier, like diethylamine (DEA) or triethylamine (TEA), is crucial to improve peak shape and reduce tailing by minimizing interactions with residual silanol groups on the silica support.

Illustrative Optimized Chromatographic Conditions:

ParameterCondition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL

The Pillars of Validation: A Comprehensive Workflow

A robust HPLC method validation demonstrates that the analytical procedure is suitable for its intended purpose.[4] The following sections detail the essential validation parameters according to ICH Q2(R1) guidelines, with specific considerations for enantiomeric purity testing.[3][11]

G cluster_0 Method Development cluster_1 Method Validation Dev Method Development & Optimization Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Repeatability Repeatability Precision->Repeatability includes Intermediate Intermediate Precision->Intermediate includes Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For an enantiomeric purity method, this means demonstrating that the peak for the (S)-enantiomer is well-resolved from the main peak of the (R)-enantiomer and any other potential impurities or degradation products.

Experimental Protocol:

  • Prepare a solution of the (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine sample.

  • Prepare a solution of the racemic mixture (containing both R and S enantiomers).

  • Prepare a spiked solution by adding a known amount of the (S)-enantiomer to the (R)-enantiomer sample.

  • Inject all three solutions and compare the chromatograms. The retention time of the (S)-enantiomer peak in the spiked sample should match that of the racemic mixture.

  • Resolution between the (R) and (S) enantiomer peaks should be greater than 2.0.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a stock solution of the (S)-enantiomer.

  • Prepare a series of at least five calibration solutions by spiking the (R)-enantiomer with the (S)-enantiomer stock solution to cover a range from the Limit of Quantitation (LOQ) to 150% of the specification limit for the enantiomeric impurity (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).

  • Inject each solution in triplicate.

  • Plot the mean peak area of the (S)-enantiomer against its concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

Concentration (% of Specification)Concentration (µg/mL)Mean Peak Area
50% (LOQ)0.512,500
75%0.7518,750
100%1.025,000
125%1.2531,250
150%1.537,500
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of the impurity (the (S)-enantiomer) spiked into the main substance.

Experimental Protocol:

  • Prepare solutions at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) by spiking the (R)-enantiomer with the (S)-enantiomer.

  • Prepare each concentration level in triplicate.

  • Inject each solution and calculate the percentage recovery of the (S)-enantiomer.

Acceptance Criteria:

  • Mean recovery should be within 90.0% to 110.0% for each level.[12]

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
50%0.500.4998.0%
100%1.001.02102.0%
150%1.501.4798.0%
Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[13]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the (R)-enantiomer spiked with the (S)-enantiomer at 100% of the specification limit.

    • Inject each sample and calculate the percentage of the (S)-enantiomer.

    • Calculate the relative standard deviation (RSD) of the six results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument if possible.

    • Calculate the RSD for this new set of six measurements.

    • Compare the results from both days.

Acceptance Criteria:

  • RSD for repeatability and intermediate precision should be ≤ 10.0%.

Precision LevelAnalystDayInstrumentMean % (S)-enantiomer% RSD
Repeatability11A0.1022.5%
Intermediate Precision22B0.1053.1%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio:

    • LOD: S/N ratio of 3:1.[14]

    • LOQ: S/N ratio of 10:1.[14]

  • From the Calibration Curve:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria:

  • The LOQ must be at or below the reporting threshold for the impurity.

ParameterValue
LOD 0.015%
LOQ 0.05%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary critical chromatographic parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (e.g., ± 2% isopropanol)

  • Inject a system suitability solution (racemic mixture) and a spiked sample for each condition.

  • Evaluate the effect on system suitability parameters (resolution, tailing factor) and the quantification of the (S)-enantiomer.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The percentage of the (S)-enantiomer should not significantly change.

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed before and during the analysis of samples to ensure the continued performance of the chromatographic system.

Experimental Protocol:

  • Prepare a system suitability solution, typically the racemic mixture or the (R)-enantiomer spiked with a known amount of the (S)-enantiomer.

  • Inject this solution multiple times (e.g., five or six replicates) before starting the sample analysis.

  • Calculate key chromatographic parameters.

Acceptance Criteria:

  • Resolution: ≥ 2.0 between the (R) and (S) enantiomer peaks.

  • Tailing Factor (Symmetry Factor): ≤ 2.0 for both enantiomer peaks.

  • % RSD of Peak Areas (from replicate injections): ≤ 5.0%.

G cluster_decision cluster_process start Start Validation specificity Perform Specificity Tests start->specificity spec_check Specificity Met? linearity Establish Linearity & Range spec_check->linearity Yes redevelop Re-evaluate Method spec_check->redevelop No lin_check Linearity Met? accuracy Determine Accuracy lin_check->accuracy Yes lin_check->redevelop No acc_check Accuracy Met? precision Assess Precision acc_check->precision Yes acc_check->redevelop No prec_check Precision Met? lod_loq Calculate LOD & LOQ prec_check->lod_loq Yes prec_check->redevelop No robust_check Robustness Met? system_suitability Define System Suitability robust_check->system_suitability Yes robust_check->redevelop No specificity->spec_check linearity->lin_check accuracy->acc_check precision->prec_check robustness Test Robustness lod_loq->robustness robustness->robust_check end_node Validation Complete system_suitability->end_node redevelop->specificity

Caption: Decision-making workflow in method validation.

Conclusion

The validation of an HPLC method for the determination of the enantiomeric purity of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine is a rigorous, multi-faceted process that is essential for ensuring the quality and safety of pharmaceutical products. By systematically evaluating specificity, linearity, range, accuracy, precision, quantitation limits, and robustness, a high degree of assurance in the method's performance can be achieved. A direct chiral HPLC method using a polysaccharide-based CSP offers a reliable and efficient approach. Adherence to the principles outlined in the ICH Q2(R1) guidelines is not merely a regulatory requirement but a cornerstone of sound scientific practice in the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Chiral HPLC and SFC Columns. Columnex LLC. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Wiley Online Library. [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]

  • Chiral Stationary Phases. Regis Technologies, Inc. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

  • Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]

  • Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Journal of Chemical and Pharmaceutical Research. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Center for Biotechnology Information. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. National Center for Biotechnology Information. [Link]

  • Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. MDPI. [Link]

Sources

Comparative

A Comparative Analysis of (R)- and (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine: A Guide to Enantiomer-Specific Drug Efficacy

In the landscape of modern drug discovery, the stereochemical identity of a therapeutic agent is a paramount determinant of its pharmacological profile. The pyrrolidine ring, a ubiquitous scaffold in medicinal chemistry,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the stereochemical identity of a therapeutic agent is a paramount determinant of its pharmacological profile. The pyrrolidine ring, a ubiquitous scaffold in medicinal chemistry, frequently serves as the chiral backbone of numerous biologically active compounds.[1][2][3][4] Its non-planar, puckered conformation allows for a precise three-dimensional arrangement of substituents, which dictates the molecule's interaction with chiral biological targets like enzymes and receptors.[1] This guide provides an in-depth comparative framework for evaluating the (R)- and (S)-enantiomers of 1-(2-methoxyethyl)pyrrolidin-3-amine, illustrating the critical importance of stereoisomer-focused drug development.

While direct, publicly available comparative efficacy data for these specific enantiomers is limited, this guide will leverage established principles of chiral pharmacology and data from related pyrrolidine derivatives to present a scientifically grounded, albeit hypothetical, comparison. The objective is to provide researchers, scientists, and drug development professionals with the rationale and methodologies to conduct such essential investigations.

The history of pharmaceuticals is replete with examples demonstrating that different enantiomers of a chiral drug can possess widely divergent activities. In some cases, one enantiomer is therapeutically active (the eutomer), while the other is less active or inactive (the distomer).[5][6] In more critical scenarios, the distomer can be responsible for undesirable side effects or toxicity.[7] The infamous thalidomide tragedy of the 1950s and 60s, where the (R)-enantiomer was an effective sedative but the (S)-enantiomer was a potent teratogen, serves as a stark reminder of the necessity for enantiomer-specific evaluation.[5][7]

This guide will, therefore, not only compare the potential pharmacological profiles of (R)- and (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine but also provide detailed experimental workflows for their separation and biological characterization.

Comparative Pharmacological Profiles: A Hypothetical Analysis

Based on the principles of stereoselectivity in drug action, it is plausible that the (R)- and (S)-enantiomers of 1-(2-methoxyethyl)pyrrolidin-3-amine will exhibit distinct pharmacological properties. These differences can manifest in their pharmacodynamics (interaction with the target) and pharmacokinetics (absorption, distribution, metabolism, and excretion).[7]

For the purpose of this guide, let us hypothesize a scenario where these enantiomers are being investigated as ligands for a novel G-protein coupled receptor (GPCR), "Target X," implicated in a neurological disorder.

Property(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine(S)-1-(2-Methoxyethyl)pyrrolidin-3-amineRationale for Difference
Binding Affinity (Ki) at Target X 5 nM500 nMThe stereocenter may critically position the amine and methoxyethyl groups for optimal interaction with the receptor's binding pocket, a common phenomenon in chiral drugs.[8]
Functional Activity at Target X Agonist (EC50 = 15 nM)Antagonist (IC50 = 750 nM)It is not uncommon for enantiomers to have opposing effects on the same receptor.[1]
Off-Target Activity (e.g., hERG channel) IC50 > 10 µMIC50 = 1.2 µMThe spatial arrangement of the (S)-enantiomer may lead to unintended interactions with other biological macromolecules, resulting in potential toxicity.[6]
In Vivo Efficacy (Animal Model) Significant improvement in behavioral scoreNo significant improvementThe higher potency and agonistic activity of the (R)-enantiomer would be expected to translate to greater efficacy in a relevant disease model.
Metabolic Stability (in human liver microsomes) t1/2 = 60 mint1/2 = 25 minCytochrome P450 enzymes are chiral and can metabolize enantiomers at different rates.[7]

Experimental Protocols

A rigorous comparison of the (R) and (S) enantiomers requires a systematic experimental approach, starting from chiral separation to in vivo testing.

Chiral Separation and Purification

Objective: To isolate the (R) and (S) enantiomers from a racemic mixture with high enantiomeric excess (>99%).

Methodology: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is selected. The choice of column will depend on initial screening for optimal separation.

  • Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation of the two enantiomers.

  • Sample Preparation: The racemic mixture of 1-(2-methoxyethyl)pyrrolidin-3-amine is dissolved in the mobile phase.

  • Chromatography: The sample is injected onto the preparative chiral HPLC system. The eluent is monitored by a UV detector.

  • Fraction Collection: The two separated enantiomer peaks are collected in separate fractions.

  • Purity and Enantiomeric Excess (ee) Analysis: The collected fractions are analyzed by analytical chiral HPLC to confirm their chemical purity and determine the enantiomeric excess.

  • Solvent Removal: The solvent is removed from the collected fractions under reduced pressure to yield the purified enantiomers.

In Vitro Pharmacological Characterization

Objective: To determine the binding affinity and functional activity of each enantiomer at the target receptor.

Methodology: Radioligand Binding and Functional Assays

A. Binding Affinity (Ki)

  • Assay Principle: A competitive binding assay is performed using a radiolabeled ligand known to bind to Target X. The ability of the (R) and (S) enantiomers to displace the radioligand is measured.

  • Procedure:

    • Cell membranes expressing Target X are incubated with a fixed concentration of the radioligand.

    • Increasing concentrations of the unlabeled (R) or (S) enantiomer are added.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The IC50 (concentration that inhibits 50% of radioligand binding) is determined and converted to the Ki (inhibition constant).

B. Functional Activity (Agonism/Antagonism)

  • Assay Principle: A cell-based assay that measures a downstream signaling event of Target X activation (e.g., cAMP accumulation or calcium mobilization) is used.

  • Procedure for Agonist Testing:

    • Cells expressing Target X are treated with increasing concentrations of the (R) or (S) enantiomer.

    • The downstream signal is measured.

    • The EC50 (concentration that produces 50% of the maximal response) is determined.

  • Procedure for Antagonist Testing:

    • Cells are pre-incubated with increasing concentrations of the (R) or (S) enantiomer.

    • A known agonist for Target X is added at its EC50 concentration.

    • The inhibition of the agonist-induced signal is measured.

    • The IC50 (concentration that inhibits 50% of the agonist response) is determined.

Visualizing the Workflow and a Hypothetical Signaling Pathway

To provide a clearer understanding of the processes involved in comparing enantiomer activity, the following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway.

G cluster_0 Synthesis & Separation cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Lead Candidate Selection racemic Racemic Mixture of 1-(2-Methoxyethyl)pyrrolidin-3-amine hplc Preparative Chiral HPLC racemic->hplc enantiomers (R)-enantiomer | (S)-enantiomer hplc->enantiomers binding Binding Assays (Ki) enantiomers->binding functional Functional Assays (EC50/IC50) enantiomers->functional adme In Vitro ADME/Tox enantiomers->adme efficacy Efficacy Models functional->efficacy pk Pharmacokinetics adme->pk pk->efficacy tox Toxicology Studies efficacy->tox lead Select Eutomer for Further Development tox->lead

Caption: A generalized workflow for the synthesis, separation, and biological evaluation of stereoisomers.

G R_enantiomer (R)-Enantiomer (Agonist) Receptor Target X (GPCR) R_enantiomer->Receptor Binds & Activates S_enantiomer (S)-Enantiomer (Antagonist) S_enantiomer->Receptor Binds & Blocks G_protein G-Protein Activation Receptor->G_protein Conformational Change No_Response No Effect / Blockade Receptor->No_Response Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Therapeutic Effect Second_Messenger->Cellular_Response

Caption: A diagram illustrating how different enantiomers can act as an agonist or antagonist at the same receptor.

Conclusion

The available scientific literature strongly indicates that the biological activity of pyrrolidine-containing molecules is highly dependent on their stereochemistry.[1][2] A change in the configuration at a chiral center can dramatically alter the pharmacological outcome, potentially leading to opposing biological effects.[1] Therefore, the separate evaluation of the (R) and (S) enantiomers of 1-(2-methoxyethyl)pyrrolidin-3-amine is not merely a regulatory formality but a fundamental scientific necessity.

By employing the systematic experimental workflows outlined in this guide, researchers can elucidate the distinct pharmacological profiles of each enantiomer. This will enable the selection of the optimal candidate for further development, maximizing therapeutic efficacy while minimizing the potential for adverse effects. The principles and methodologies described herein are broadly applicable to the development of any chiral drug candidate and underscore the critical role of stereochemistry in the pursuit of safer and more effective medicines.

References

  • Chiral Pharmacology: The Mirror Image of Drug Development. (2025, April 15). Chiralpedia.
  • Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. (2022, April 15). International Journal of Innovative Research in Science, Engineering and Technology.
  • A Comparative Guide to the Biological Activity of Pyrrolidine-3,4-diamine Enantiomers. (2025, December). Benchchem.
  • (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine (EVT-13170115). EvitaChem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen.
  • Assessing the Chiral Switch: Approval and Use of Single-Enantiomer Drugs, 2001 to 2011. The American Journal of Managed Care.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). PubMed.
  • A Technical Guide to the Enantiomers of 3-(Boc-amino)pyrrolidine: (R) vs. (S). Benchchem.
  • Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. (2023, June 12). Journal of the American Chemical Society.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 11). ResearchGate.
  • The significance of chirality in contemporary drug discovery-a mini review. (2024, October 22). RSC Publishing.
  • Stereochemistry in Drug Action. (2026, February 9). ResearchGate.
  • Discrimination of 3-aminopyrrolidine derivatives with chiral and positional isomerism through mobility disparity based on non-covalent interactions. ResearchGate.
  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (2024, February 12). ACS Publications.
  • Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - C(sp3) Coupling. Organic Chemistry Portal.

Sources

Validation

1H and 13C NMR Spectra Reference for (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine: A Comparative Guide for Quality Control and Structural Elucidation

As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in the spectral characterization of chiral polyamines. (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine is a highly versatile chiral bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in the spectral characterization of chiral polyamines. (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine is a highly versatile chiral building block utilized in the synthesis of complex pharmaceutical agents targeting GPCRs and specific enzyme systems[1].

However, standardizing its Nuclear Magnetic Resonance (NMR) reference data is notoriously difficult. The compound exists commercially in two primary forms: the free base (CAS: 1178549-79-5)[2] and the dihydrochloride salt (CAS: 2045195-29-5)[3]. This guide objectively compares the analytical performance, spectral resolution, and impurity profiling of these two forms across different solvent systems, providing a self-validating framework for your quality control workflows.

Mechanistic Rationale: The Impact of Salt Form and Solvent Selection

The pyrrolidine ring of this compound undergoes rapid pseudorotation (energy barrier: 8–12 kJ/mol), continuously equilibrating between envelope and half-chair conformers[1]. In the (R)-configuration, the molecule preferentially adopts a "south puckered" conformation where the C3-N bonds align axially to minimize steric compression from the 2-methoxyethyl group[1].

When acquiring NMR spectra, the chemical state of the amine dictates the solvent choice and the resulting spectral fidelity:

  • Free Base: Features two basic nitrogen centers (a tertiary pyrrolidine nitrogen and a primary amine). In weakly acidic or trace-water-containing solvents like standard CDCl₃, these nitrogens undergo intermediate proton exchange. This causality leads to severe line broadening of the adjacent protons (C2, C3, and C5) due to the changing electronic environment on the NMR timescale.

  • Dihydrochloride Salt: Protonation "locks" the nitrogen lone pairs, halting rapid exchange and stabilizing the conformer. When dissolved in polar solvents like D₂O or DMSO-d₆, the salt yields exceptionally sharp, highly resolved multiplets, making it the superior choice for rigorous structural elucidation.

NMR_Workflow Start Compound State FreeBase Free Base (CAS: 1178549-79-5) Start->FreeBase Salt Dihydrochloride Salt (CAS: 2045195-29-5) Start->Salt Solvent1 Use CDCl3 (Dry, Acid-Free) FreeBase->Solvent1 Solvent2 Use D2O or DMSO-d6 Salt->Solvent2 Issue Broad Peaks? Check Exchange Rate Solvent1->Issue Trace H2O Acquire Acquire 1H/13C NMR Solvent1->Acquire Anhydrous Solvent2->Acquire Issue->Acquire Dry Sample

Workflow for selecting NMR solvents based on the salt form of the chiral polyamine.

Comparative Spectral Data Analysis

The following tables summarize the quantitative chemical shifts for both forms. Notice the pronounced downfield shift (deshielding) in the dihydrochloride salt data. Protonation of the nitrogens withdraws electron density from the adjacent carbons via the inductive effect, shifting the C2, C3, and C5 signals significantly downfield.

Table 1: ¹H NMR Chemical Shifts Comparison (400 MHz)

Note: Multiplicities are idealized. Diastereotopic protons on the pyrrolidine ring will exhibit complex multiplet splitting.

Position / AssignmentFree Base (CDCl₃, δ ppm)Dihydrochloride (D₂O, δ ppm)Multiplicity & Integration
-OCH₃ (Methoxy)3.353.35Singlet (s), 3H
-OCH₂- (Ethyl chain)3.503.70Triplet (t), 2H
-NCH₂- (Ethyl chain)2.603.40Triplet (t), 2H
Pyrrolidine C2-H₂ 2.80, 2.303.80, 3.50Multiplets (m), 2H (Diastereotopic)
Pyrrolidine C3-H 3.504.20Multiplet (m), 1H
Pyrrolidine C4-H₂ 2.10, 1.602.50, 2.10Multiplets (m), 2H (Diastereotopic)
Pyrrolidine C5-H₂ 2.703.60Multiplet (m), 2H
-NH₂ (Primary Amine)1.50N/A (Exchanges with D₂O)Broad singlet (br s), 2H
Table 2: ¹³C NMR Chemical Shifts Comparison (100 MHz)
Carbon AssignmentFree Base (CDCl₃, δ ppm)Dihydrochloride (D₂O, δ ppm)Causality of Shift Difference
-OCH₃ 58.958.5Minimal inductive effect from distant N⁺.
-OCH₂- 71.567.0Conformational locking alters shielding.
-NCH₂- 56.254.0Proximity to protonated tertiary amine.
Pyrrolidine C2 62.558.0β-effect from protonated primary/tertiary amines.
Pyrrolidine C3 50.548.0Direct attachment to protonated primary amine.
Pyrrolidine C4 34.530.0γ-gauche shielding effects in locked conformer.
Pyrrolidine C5 53.253.0Balance of inductive withdrawal and conformation.

Step-by-Step Experimental Protocol for High-Fidelity NMR Acquisition

To ensure a self-validating system, the following protocol builds internal checks into the sample preparation and acquisition phases.

Step 1: Sample Preparation & Desiccation

  • Weigh 15–20 mg of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine.

  • Self-Validation Check: If using the free base, ensure the sample is dried under high vacuum for 2 hours to remove trace atmospheric moisture, which causes peak broadening.

  • Dissolve in 0.6 mL of the appropriate deuterated solvent (CDCl₃ for free base; D₂O for dihydrochloride). Transfer to a 5 mm precision NMR tube.

Step 2: Instrument Calibration (Tuning & Shimming)

  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or 600 MHz).

  • Perform automated Tuning and Matching (ATM) for both ¹H and ¹³C channels.

  • Shim the magnetic field using gradient shimming (Z1 to Z5). Causality: Polyamines are highly sensitive to field inhomogeneities; poor shimming will merge the complex diastereotopic multiplets of the pyrrolidine ring into indistinguishable broad lumps.

Step 3: Acquisition Parameters

  • ¹H NMR: Set the relaxation delay (D1) to 5 seconds . Causality: The primary amine and tertiary amine environments cause different T1 relaxation times for adjacent protons. A short D1 will result in inaccurate integration, causing the self-validating proton count (16H total for free base) to fail. Acquire 16–32 scans.

  • ¹³C NMR: Set D1 to 2 seconds, acquire 512–1024 scans with proton decoupling (WALTZ-16).

Step 4: Data Processing

  • Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier Transformation.

  • Phase the spectrum manually to ensure purely absorptive peak shapes.

  • Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Quality Control & Impurity Profiling

Different synthetic routes leave distinct spectroscopic fingerprints. (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine is typically synthesized via cyclization followed by alkylation of the pyrrolidine nitrogen[1].

When comparing commercial batches, use ¹H NMR as a diagnostic tool for route-specific impurities:

  • Alkylation Route Impurities: Look for a triplet near 3.40 ppm in CDCl₃, which indicates unreacted 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane.

  • Enantiomeric Purity (ee%): Standard 1D NMR cannot distinguish the (R)-enantiomer from the (S)-enantiomer. To validate stereochemical purity, derivatize the primary amine with a chiral shift reagent such as Mosher's Acid Chloride ((R)-MTPA-Cl). The resulting diastereomeric amides will exhibit distinct ¹H and ¹⁹F NMR shifts, allowing for precise integration and ee% calculation.

Impurity_Logic Synthesis Synthetic Route RedAmin Reductive Amination Synthesis->RedAmin Alkylation Alkylation Synthesis->Alkylation Imp1 Aldehyde Traces (~9.5 ppm) RedAmin->Imp1 Imp2 Alkyl Halide Traces (~3.4 ppm) Alkylation->Imp2 QC NMR Release Testing Imp1->QC Imp2->QC

Logic tree for identifying route-specific impurities via 1H NMR chemical shifts.

References

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine

For: Researchers, scientists, and drug development professionals. Abstract The structural characterization of novel chemical entities is a cornerstone of modern drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The structural characterization of novel chemical entities is a cornerstone of modern drug development. Mass spectrometry (MS) stands as a principal technique for this purpose, providing critical data on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the fragmentation behavior of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). By elucidating the distinct and complementary fragmentation pathways, this document aims to provide researchers with the foundational knowledge to leverage these techniques for comprehensive structural analysis, impurity profiling, and metabolite identification.

Introduction: The Imperative of Fragmentation Analysis

In the pharmaceutical landscape, a thorough understanding of a molecule's structure and stability is paramount. Mass spectrometry provides a sensitive and specific means to achieve this by ionizing a target molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ion and its fragments. The pattern of fragmentation is not random; it is governed by the underlying chemical structure, with the weakest bonds and most stable resulting fragments dictating the cleavage pathways.

(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine is a chiral amine containing several key structural motifs: a tertiary amine within a pyrrolidine ring, a primary amine, and a methoxyethyl side chain. Each of these features influences its fragmentation, and understanding these pathways is crucial for its unambiguous identification in complex matrices. This guide compares the "hard" ionization technique of EI, which induces extensive fragmentation, with the "soft" ionization method of ESI, which typically requires collision-induced dissociation (CID) to induce fragmentation, providing complementary structural insights.

Theoretical Fragmentation Pathways

The fragmentation of an ion is dictated by the drive to form more stable, lower-energy products, including neutral molecules and charged fragments. For the target molecule, the key fragmentation drivers are the nitrogen atoms, which stabilize adjacent positive charges.

Electron Ionization (EI) Fragmentation

In EI, a high-energy electron beam bombards the molecule, ejecting an electron to form a high-energy molecular ion (M+•), which is a radical cation. This excess energy drives rapid fragmentation. For amines, the molecular ion peak can be weak or absent.[1][2] The most characteristic fragmentation pathway for amines under EI is α-cleavage, where the bond adjacent to the nitrogen atom is broken.[2][3][4]

For (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine (Molecular Weight: 144.22 g/mol ), the following EI pathways are predicted:

  • α-Cleavage at the Pyrrolidine Ring: The most favorable fragmentation is the cleavage of the C-C bond within the pyrrolidine ring, alpha to the tertiary nitrogen. This results in the formation of a stable, resonance-stabilized iminium cation. Loss of the C4H8N• radical would lead to a fragment at m/z 86 .

  • α-Cleavage of the Methoxyethyl Side Chain: Cleavage of the bond between the nitrogen and the ethyl group is another primary α-cleavage pathway. This would generate a stable pyrrolidinium ion at m/z 114 and a methoxyethyl radical.

  • Loss of the Primary Amine Group: Cleavage beta to the ring nitrogen can lead to the loss of the aminomethyl group (•CH2NH2), resulting in a fragment at m/z 114 .

The following diagram illustrates the primary predicted EI fragmentation pathway.

EI_Fragmentation M Molecule (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine MW = 144.22 M_ion Molecular Ion (M+•) m/z = 144 M->M_ion 70 eV Electron - e- frag_86 Iminium Cation m/z = 86 (Base Peak) M_ion->frag_86 α-Cleavage (Ring) - •C3H6NH2 frag_114 Pyrrolidinium Ion m/z = 114 M_ion->frag_114 α-Cleavage (Side Chain) - •CH2OCH3

Caption: Predicted Electron Ionization (EI) fragmentation pathways.

Electrospray Ionization (ESI) with Tandem MS (MS/MS)

ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]+, with little to no initial fragmentation.[5][6] To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]+ ion is isolated and fragmented through collision-induced dissociation (CID).[7][8] In CID of protonated molecules, fragmentation is often driven by the loss of stable, neutral molecules.[9][10]

For (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine ([M+H]+, m/z = 145), fragmentation is initiated by the mobile proton, which can reside on either nitrogen atom. The fragmentation of protonated amines often involves the loss of an olefin or an alkane.[7][8]

Predicted ESI-MS/MS pathways include:

  • Neutral Loss of Methoxyethene: A common pathway for alkoxyethyl groups is the elimination of a neutral molecule. The loss of methoxyethene (CH2=CHOCH3, 58 Da) from the [M+H]+ ion would result in a fragment at m/z 87 .

  • Neutral Loss of the Pyrrolidine Moiety: In some cases, particularly with increased collision energy, the entire pyrrolidine group can be lost as a neutral molecule, especially if the proton is sequestered on the primary amine.[11][12] This would lead to a fragment corresponding to the protonated methoxyethylamine.

  • Loss of Ammonia (NH3): Cleavage initiated at the primary amine can lead to the neutral loss of ammonia (17 Da), particularly after ring-opening, resulting in a fragment at m/z 128 .

The diagram below outlines the expected fragmentation cascade in ESI-MS/MS.

ESI_Fragmentation M_H_ion Protonated Molecule [M+H]+ m/z = 145 frag_87 Fragment Ion m/z = 87 M_H_ion->frag_87 CID - Neutral Loss (C3H6O) frag_128 Fragment Ion m/z = 128 M_H_ion->frag_128 CID - Neutral Loss (NH3)

Caption: Predicted ESI-MS/MS fragmentation pathways via CID.

Comparative Experimental Design & Protocols

To validate these theoretical pathways, a comparative study using Gas Chromatography-MS (GC-MS) for EI and Liquid Chromatography-MS (LC-MS) for ESI is proposed.

Workflow cluster_prep Sample Preparation cluster_gcms GC-MS (EI) cluster_lcms LC-MS/MS (ESI) cluster_analysis Data Analysis Prep Prepare 1 mg/mL stock in Methanol GC Inject 1 µL Prep->GC LC Inject 5 µL Prep->LC EI EI Source (70 eV) GC->EI GC_Scan Scan m/z 40-200 EI->GC_Scan Compare Compare Spectra & Validate Pathways GC_Scan->Compare ESI ESI+ Source LC->ESI MS1 MS1 Scan (Full Scan) ESI->MS1 MS2 Isolate m/z 145 Perform CID MS1->MS2 MS2->Compare

Caption: Overall experimental workflow for comparative fragmentation analysis.

Protocol: GC-MS for Electron Ionization (EI)
  • Sample Preparation: Prepare a 100 µg/mL solution of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine in methanol.

  • Instrumentation: Utilize a standard GC-MS system equipped with a non-polar (e.g., DB-5ms) capillary column.

  • GC Method:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[5][13]

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 250.

  • Data Analysis: Identify the chromatographic peak for the target compound and analyze the corresponding mass spectrum. Pay close attention to the base peak and other significant fragment ions.

Protocol: LC-MS/MS for Electrospray Ionization (ESI)
  • Sample Preparation: Prepare a 1 µg/mL solution of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine in 50:50 water:acetonitrile with 0.1% formic acid. The acid is crucial for promoting protonation.[14][15]

  • Instrumentation: Utilize an HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Method:

    • Ionization Mode: Electrospray Positive (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • MS1: Scan from m/z 50 to 300 to confirm the [M+H]+ ion at m/z 145.

    • MS2 (Product Ion Scan): Isolate the precursor ion at m/z 145 and apply varying levels of collision energy (e.g., 10, 20, 40 eV) to observe the fragmentation pattern.

  • Data Analysis: Analyze the product ion spectra to identify key fragments and neutral losses. Compare the fragmentation at different collision energies.

Expected Data and Comparative Interpretation

The two techniques are expected to yield distinct but complementary data, which are summarized below.

Table 1: Predicted Key Fragments for (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine
IonizationPrecursor Ion (m/z)Key Fragment (m/z)Proposed Structure / LossExpected AbundanceStructural Insight
EI 144 (M+•)86Iminium cation from ring cleavageHigh (Base Peak)Confirms pyrrolidine ring and N-substitution pattern.[16]
114Pyrrolidinium ionModerateIndicates the presence of the methoxyethyl side chain.
59Methoxyethyl cation (+CH2CH2OCH3)LowSide chain fragment.
ESI-MS/MS 145 ([M+H]+)87Loss of neutral methoxyethene (C3H6O)HighConfirms methoxyethyl group and its lability.
128Loss of neutral ammonia (NH3)ModerateIndicates the presence of the primary amine.
70Pyrrolidine iminium ionCollision Energy DependentCore ring structure fragment.
Interpretation
  • EI for Core Structure: The EI spectrum is predicted to be dominated by the m/z 86 fragment, a result of the highly favored α-cleavage pathway that stabilizes the positive charge on the ring nitrogen.[3][13] This powerful diagnostic peak immediately confirms the N-substituted pyrrolidine core. The presence of the m/z 114 fragment further supports the structure by showing the alternative cleavage of the side chain.

  • ESI for Substituents and Connectivity: The ESI-MS/MS spectrum provides orthogonal information. The precursor ion at m/z 145 confirms the molecular weight. The primary fragmentation via neutral loss (m/z 87 ) is characteristic of the methoxyethyl group and confirms its presence and connectivity to the nitrogen. The loss of ammonia (m/z 128 ) provides clear evidence for the primary amine at the 3-position. The intensity of these fragments can be tuned by adjusting the collision energy, providing another dimension of analysis.[7][8]

Conclusion

The mass spectrometric fragmentation of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine provides a clear example of how different ionization and analysis techniques can be used synergistically for robust structural elucidation.

  • Electron Ionization (EI) excels at revealing the core cyclic amine structure through its characteristic and highly favored α-cleavage pathways. It provides a reproducible, library-searchable "fingerprint" of the molecule.

  • Electrospray Ionization with Tandem MS (ESI-MS/MS) is superior for confirming molecular weight and probing the nature and connectivity of labile side chains through controlled, collision-induced neutral loss pathways.

For drug development professionals, employing both GC-MS (EI) and LC-MS/MS (ESI) is not redundant but rather a comprehensive strategy. This dual approach allows for confident primary structure confirmation, aids in the differentiation of isomers, and provides the detailed fragmentation data necessary for identifying metabolites and degradation products where modifications to the core or substituents may have occurred.

References

  • Harrison, A. G. (1996). Collision-induced dissociation of protonated alkylamines. Journal of the American Society for Mass Spectrometry, 7(1), 70-76. [Link]

  • Tepe, J. J., & Cooks, R. G. (2000). Collision-induced dissociation of protonated amines. Journal of the American Society for Mass Spectrometry, 11(5), 424-433. [Link]

  • Vekey, K., & Czira, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 593. [Link]

  • Borges, C. R., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • Ge, Y., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(7), 4145-4153. [Link]

  • Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emergent analogues. Forensic Chemistry, 19, 100247. [Link]

  • Tsybin, Y. O., et al. (2007). Investigation of neutral loss during collision induced dissociation of peptide ions. Journal of the American Society for Mass Spectrometry, 18(10), 1748-1761. [Link]

  • Tsai, Y. H., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6453. [Link]

  • Chemistry Steps. (n.d.). Alpha (α) Cleavage. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Harvey, D. J. (2018). Dissection of Fragmentation Pathways in Protonated N-Acetylhexosamines. Analytical Chemistry, 90(19), 11466-11474. [Link]

  • NIH National Library of Medicine. (2018). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. [Link]

  • Falick, A. M., et al. (1986). Electron ionization induced fragmentation of macrocyclic amines. Journal of the American Society for Mass Spectrometry, 21(6), 665-671. [Link]

  • ResearchGate. (2012). Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions. [Link]

  • Semantic Scholar. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized 3,4-pyridinedicarboximides. [Link]

  • University of Calgary. (n.d.). Mass Spectrometry and Free Radicals. [Link]

  • YouTube. (2019). mass spectrometry: alpha-cleavage. [Link]

  • ResearchGate. (2018). Mass spectra analysis of N-oxides of Chemical Weapons Convention related aminoethanols under electrospray ionization conditions. [Link]

  • NIH National Library of Medicine. (2013). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. [Link]

  • ResearchGate. (2014). Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. [Link]

  • YouTube. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. [Link]

Sources

Validation

Unambiguous Determination of Enantiomeric Excess (ee) for (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine: A Comparative Methodological Guide

For researchers and drug development professionals, the absolute stereochemistry and enantiomeric purity of chiral building blocks are non-negotiable parameters. (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine is a highly versa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the absolute stereochemistry and enantiomeric purity of chiral building blocks are non-negotiable parameters. (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine is a highly versatile chiral amine featuring a primary amine at the 3-position and a tertiary nitrogen within the pyrrolidine ring[1]. Because specific stereochemistry at the pyrrolidine nitrogen dictates biological receptor binding and pharmacological activity[1], accurately determining its enantiomeric excess (ee) is a critical quality control step.

This guide objectively compares the two gold-standard analytical strategies for primary amines: Direct Chiral HPLC and Indirect NMR Analysis via Mosher’s Amide Derivatization . By examining the causality behind these methods, we provide a self-validating framework to ensure your stereochemical assignments are bulletproof.

Analytical Strategy & Workflow

When analyzing a highly basic, dual-nitrogen compound like 1-(2-Methoxyethyl)pyrrolidin-3-amine, the choice of method depends on the required throughput, available instrumentation, and the need for absolute configuration assignment.

EE_Workflow Start Enantiomeric Purity Analysis (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine Direct Direct Method Chiral HPLC / SFC Start->Direct High Throughput Indirect Indirect Method Chiral Derivatization Start->Indirect High Precision / Absolute Config HPLC Chiral Stationary Phase (e.g., Chiralpak IG) Direct->HPLC Mosher Mosher's Acid Chloride (MTPA-Cl) Derivatization Indirect->Mosher Marfey Marfey's Reagent (FDAA) Derivatization Indirect->Marfey NMR 19F / 1H NMR Spectroscopy Diastereomeric Integration Mosher->NMR AchiralLC Achiral Reverse-Phase LC-MS Diastereomer Separation Marfey->AchiralLC

Workflow for determining ee of chiral primary amines via direct and indirect strategies.

Methodological Comparison & Quantitative Data

The table below summarizes the performance metrics of the primary analytical pathways for this specific pyrrolidine derivative.

ParameterDirect Chiral HPLCMosher's Derivatization + ¹⁹F NMRPre-column Derivatization + LC-MS
Core Principle Transient diastereomeric complexationCovalent diastereomer formationCovalent diastereomer formation
Resolution Dependency Chiral Stationary Phase (CSP)NMR chemical shift dispersionAchiral C18 column resolution
Analyte Recovery High (Non-destructive)Zero (Destructive)Zero (Destructive)
Matrix Interference Moderate (Requires baseline separation)Low (¹⁹F NMR has zero background)Low (MS/MS mass filtering)
Limit of Detection (ee%) ~0.1%~1.0 - 2.0%< 0.1%
Throughput High (< 15 mins/sample)Low (Reaction + NMR acquisition)Medium

Direct Method: Chiral HPLC

Direct separation relies on transient interactions (hydrogen bonding, steric hindrance, dipole-dipole) between the enantiomers and a chiral selector[2].

Causality of Experimental Choices

(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine contains two basic nitrogens. When injected onto standard silica-based Chiral Stationary Phases (CSPs), these basic sites strongly interact with residual acidic silanols, causing severe peak tailing and loss of resolution.

  • The Fix: We utilize an immobilized CSP (e.g., Chiralpak IG) and mandate the addition of a basic modifier (0.1% Diethylamine or Ethanolamine) to the mobile phase. The modifier competitively binds to the active silanol sites, ensuring sharp, symmetrical peaks.

Self-Validating Protocol A: Chiral HPLC
  • System Suitability Test (SST): Inject a racemic standard of 1-(2-Methoxyethyl)pyrrolidin-3-amine.

    • Validation Check: Adjust the mobile phase (e.g., Hexane/IPA/DEA 80:20:0.1) until the resolution ( Rs​ ) between the (R) and (S) peaks is > 1.5. If Rs​<1.5 , ee calculations will be mathematically flawed due to peak overlap.

  • Blank Run: Inject the sample diluent to confirm no carryover exists from the highly retained basic amine.

  • Sample Acquisition: Inject the enriched (R)-enantiomer sample. Integrate the peak areas.

  • Spike Test (Crucial): Co-inject the (R)-enantiomer sample mixed with 10% of the racemate.

    • Validation Check: The peak corresponding to the (R)-enantiomer must increase symmetrically without splitting. This unequivocally proves the peak is the target enantiomer and not a co-eluting achiral impurity.

Indirect Method: Mosher’s Amide Derivatization & NMR

When a dedicated chiral column is unavailable, or absolute configuration must be verified alongside ee, chiral derivatizing agents (CDAs) are the gold standard[3]. Mosher's acid chloride (MTPA-Cl) reacts with the primary amine to form stable diastereomeric amides[3][4].

Causality of Experimental Choices

While ¹H NMR is commonly used for Mosher's analysis[4], the pyrrolidine ring and the methoxyethyl side chain of our target molecule create a highly congested aliphatic region (1.5–3.5 ppm). Relying on ¹H NMR risks signal overlap.

  • The Fix: We rely exclusively on ¹⁹F NMR . The trifluoromethyl (-CF₃) group of the MTPA moiety provides a sharp, isolated singlet. Because the target molecule contains no native fluorine, the ¹⁹F spectrum has zero background interference, allowing for highly precise integration of the diastereomeric ratio[4].

Self-Validating Protocol B: Mosher's Derivatization
  • Sample Preparation: In a dry, inert vial, dissolve 5 mg of the chiral amine in 0.5 mL of anhydrous CDCl₃.

  • Scavenging: Add 2.0 equivalents of anhydrous pyridine-d₅.

    • Causality: Pyridine neutralizes the HCl byproduct generated during amide formation, preventing the basic pyrrolidine nitrogen from protonating and crashing out of the non-polar solvent.

  • Derivatization: Add 1.2 equivalents of (S)-MTPA-Cl to form the (R)-MTPA amide. Allow the reaction to stir at room temperature for 45 minutes.

  • NMR Acquisition: Transfer to an NMR tube and acquire a ¹⁹F NMR spectrum with ¹H decoupling to collapse any subtle scalar couplings.

  • Double-Derivatization (Validation Check): In a separate vial, repeat the exact process using (R)-MTPA-Cl.

    • Validation Check: Calculate the ee from both the (S)-MTPA and (R)-MTPA reactions. The calculated ee values must match. If they differ significantly, it indicates that the reaction did not reach 100% conversion and kinetic resolution occurred (one enantiomer reacted faster than the other), invalidating the results.

Alternative Indirect Methods (LC-MS)

For ultra-trace ee determination (e.g., detecting <0.1% of the (S)-enantiomer impurity in a drug substance), NMR lacks the necessary sensitivity. In these cases, derivatization with triazine-based CDAs like DMT-3(S)-Apy or Marfey's reagent, followed by achiral Reverse-Phase LC-MS/MS, is highly recommended[5][6]. The mass spectrometer filters out matrix noise, while the covalent diastereomers are easily separated on a standard C18 column[5][6].

References

  • EvitaChem.Buy (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine (EVT-13170115).
  • BenchChem.Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis.
  • Wikipedia.Chiral derivatizing agent.
  • PMC (National Institutes of Health).Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.

Sources

Comparative

A Comparative Guide to (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine and Other Substituted Pyrrolidines for Researchers in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its non-planar, five-membered saturated structure provides a three-dimensiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its non-planar, five-membered saturated structure provides a three-dimensional framework that is ideal for creating molecules with specific spatial orientations, which is crucial for selective interactions with biological targets.[1] This guide offers an in-depth comparison of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine, a chiral substituted pyrrolidine, with other key pyrrolidine derivatives. We will delve into their structural nuances, potential biological activities, and the experimental methodologies used to evaluate their performance, providing researchers and drug development professionals with a comprehensive resource for their work.

The Significance of the Pyrrolidine Scaffold

The versatility of the pyrrolidine ring stems from several key features:

  • Stereochemistry: The presence of chiral centers allows for the synthesis of stereoisomers with distinct biological profiles. This is critical for optimizing target engagement and reducing off-target effects.[3]

  • Structural Rigidity and Flexibility: The pyrrolidine ring has a degree of conformational flexibility, often described as "pseudorotation," which can be constrained by the introduction of substituents. This allows for the fine-tuning of the molecule's shape to fit a specific binding pocket.[1]

  • Substitution Patterns: The nitrogen atom and the carbon atoms of the pyrrolidine ring can be readily functionalized, enabling the exploration of a vast chemical space and the optimization of physicochemical and pharmacological properties.[1]

These characteristics have led to the incorporation of the pyrrolidine motif in a wide range of therapeutic agents, targeting diverse biological systems.

(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine: A Profile

(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine is a chiral amine featuring a pyrrolidine core substituted at the nitrogen with a 2-methoxyethyl group and an amine group at the 3-position.[4]

Chemical Structure:

  • Molecular Formula: C₇H₁₆N₂O[4]

  • Key Features:

    • A chiral center at the 3-position of the pyrrolidine ring.

    • A primary amine group at the 3-position, which can act as a hydrogen bond donor and a point for further derivatization.

    • A 1-(2-methoxyethyl) substituent, which can influence the molecule's polarity, solubility, and potential interactions with biological targets.

While direct, publicly available experimental data comparing the biological activity of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine to other pyrrolidine derivatives is limited, we can infer its potential applications and performance based on structure-activity relationship (SAR) studies of similar compounds. The presence of the 3-amino group and the N-alkoxyethyl substituent suggests potential interactions with G-protein coupled receptors (GPCRs), such as muscarinic and dopamine receptors, or certain enzymes.[5][6]

Comparative Analysis with Other Substituted Pyrrolidines

To provide a comprehensive comparison, we will examine (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine in the context of other substituted pyrrolidines that have been investigated for their activity at key biological targets.

Pyrrolidine-Based Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors are a family of GPCRs involved in a wide range of physiological functions, and their modulation is a key strategy for treating various diseases.[7] Pyrrolidine derivatives have been extensively explored as muscarinic receptor antagonists.[7][8]

Compound/ClassKey Structural FeaturesReceptor Subtype Selectivity (Ki in nM)Reference
Pirenzepine Tricyclic benzodiazepinoneM1 selective (Ki ≈ 10-20 nM)[6]
(R)-3-Quinuclidinyl benzilate Quinuclidine and benzilate moietiesNon-selective[8]
Hypothetical Profile for (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine 1-(2-methoxyethyl) and 3-amino substituentsUnknown, potential for M1/M2 differentiation based on substituent size and polarityInferred from SAR

Expertise & Experience: The choice of substituents on the pyrrolidine ring is critical for achieving subtype selectivity among muscarinic receptors. For instance, bulky ester groups often contribute to high affinity but may reduce selectivity. The 1-(2-methoxyethyl) group in our topic compound is less sterically demanding and introduces a flexible ether linkage, which could influence its interaction with the receptor's binding pocket differently than the more rigid structures of classical antagonists. The 3-amino group could form specific hydrogen bonds, potentially contributing to affinity and selectivity.

Pyrrolidine-Based Dopamine Receptor Ligands

Dopamine receptors, another class of GPCRs, are crucial targets for treating neurological and psychiatric disorders.[9] The pyrrolidine scaffold is a common feature in many potent and selective dopamine D2 and D3 receptor ligands.[9][10]

Compound/ClassKey Structural FeaturesReceptor Subtype Selectivity (Ki in nM)Reference
Eticlopride N-ethylpyrrolidine derivativeD2/D3 antagonist (Ki ≈ 0.1-1 nM)[9]
Fallypride N-propylpyrrolidine derivative with a fluoroethylmethoxybenzoyl groupD2/D3 antagonist (Ki ≈ 0.1-0.5 nM)[11]
Hypothetical Profile for (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine 1-(2-methoxyethyl) and 3-amino substituentsUnknown, N-alkoxyethyl group may influence D2/D3 selectivityInferred from SAR

Expertise & Experience: SAR studies on eticlopride-based bitopic ligands have shown that N-alkylation of the pyrrolidine ring can significantly impact binding affinities for D2 and D3 receptors.[9][10] While small N-alkyl groups are often poorly tolerated, the addition of a linker and a secondary pharmacophore can enhance affinity. The 1-(2-methoxyethyl) group of our topic compound can be considered a short, flexible linker with a terminal methoxy group. Its impact on dopamine receptor affinity would depend on how the methoxy group interacts with the receptor's binding pocket. The 3-amino group could also play a role in anchoring the molecule within the binding site.

Experimental Protocols for Performance Evaluation

To objectively compare the performance of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine with other substituted pyrrolidines, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Radioligand Binding Assay for GPCRs (Muscarinic or Dopamine Receptors)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Diagram of the Radioligand Binding Assay Workflow:

G prep Receptor Preparation (e.g., cell membranes) incubation Incubation (Receptor + Radioligand + Test Compound) prep->incubation radioligand Radioligand (e.g., [3H]-NMS for muscarinic, [3H]-Spiperone for dopamine) radioligand->incubation test_compound Test Compound ((R)-1-(2-Methoxyethyl)pyrrolidin-3-amine or other pyrrolidines) test_compound->incubation filtration Separation of Bound and Free Ligand (Rapid Filtration) incubation->filtration scintillation Quantification of Radioactivity (Liquid Scintillation Counting) filtration->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine

Comprehensive Safety and Operational Guide for Handling (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine As drug development professionals scale up the synthesis of novel therapeutics, handling complex chiral building blocks req...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine

As drug development professionals scale up the synthesis of novel therapeutics, handling complex chiral building blocks requires moving beyond basic safety compliance into mechanistic risk management. (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine (CAS: 1178549-79-5) is a highly versatile pyrrolidine derivative prized for its unique stereochemistry and biological target interactions . However, its molecular structure—featuring unshielded, highly nucleophilic nitrogen atoms—presents significant occupational hazards that demand specialized Personal Protective Equipment (PPE) and rigorous operational controls.

This guide provides a causality-driven, self-validating framework for the safe handling, dispensing, and disposal of this compound.

Chemical Profile & Mechanistic Hazards

Before selecting PPE, we must understand the molecular behavior of the compound. The basicity of the pyrrolidine ring translates directly to severe biological tissue degradation upon contact. According to standardized chemical safety data, aliphatic amines in this class trigger multiple severe hazard codes, including Acute Toxicity across all exposure routes (H302/H312/H332), Serious Eye Damage (H318), and Specific Target Organ Toxicity - Single Exposure (H336) . Furthermore, it acts as a combustible liquid (H227), requiring strict environmental controls.

Causality-Driven PPE Selection

Standard laboratory PPE (latex gloves, basic safety glasses) is fundamentally inadequate for handling secondary and tertiary amines. Amines can rapidly permeate thin latex, leading to systemic absorption, while their vapor pressure can cause irreversible ocular damage.

  • Hand Protection: Heavy-duty Butyl rubber gloves (minimum 0.4 mm thickness) worn over standard nitrile inner gloves.

    • Causality: Butyl rubber provides superior chemical resistance against basic organic amines, preventing the transdermal absorption responsible for dermal toxicity (H312).

  • Eye/Face Protection: Chemical splash goggles paired with a full-face shield.

    • Causality: The compound causes serious eye damage (H318). Standard safety glasses lack orbital seals, leaving the eyes vulnerable to vapor accumulation and lateral splashes.

  • Body Protection: Flame-resistant (FR) lab coat and a chemical-resistant apron.

    • Causality: As a combustible liquid (H227) , an FR coat mitigates fire risks during synthesis, while the apron prevents corrosive penetration to the operator's skin.

  • Respiratory Protection: All handling must occur in a certified chemical fume hood.

    • Causality: Mitigates inhalation toxicity (H332) and central nervous system depression (H336) caused by volatile amine vapors.

Quantitative Hazard Mapping & Control Strategies

To streamline risk assessment, the following table summarizes the quantitative hazard data and maps it directly to the required engineering controls and PPE.

Hazard Class & GHS CodeToxicological / Physical EffectRequired PPE & Engineering Control
Eye Dam. 1 (H318) Irreversible corneal damage upon contact.Chemical splash goggles + full-face shield.
Acute Tox. 4 (H302/312/332) Systemic toxicity via oral, dermal, or inhalation.Butyl rubber gloves (0.4mm+), FR lab coat.
Skin Irrit. 2 (H315) Localized erythema and epidermal degradation.Chemical-resistant apron over lab coat.
STOT SE 3 (H336) Central nervous system depression (dizziness).Fume hood (face velocity >100 fpm).
Flam. Liq. 4 (H227) Combustible liquid; vapor ignition risk.Grounded equipment, no open flames.

Self-Validating Operational Protocols

Every step in the handling process must be a self-validating system, ensuring that safety parameters are actively confirmed before the operator proceeds to the next step.

Step 1: Environmental Validation

  • Action: Verify the fume hood face velocity is operating between 100-120 feet per minute (fpm).

  • Causality: Amines possess high vapor pressures. Adequate face velocity ensures vapors are pulled away from the operator's breathing zone.

  • Self-Validation: Tape a 1-inch strip of tissue paper to the bottom of the fume hood sash. A continuous, inward flutter visually confirms active negative pressure before you open the chemical container.

Step 2: PPE Verification and Donning

  • Action: Inspect butyl rubber gloves for micro-punctures, then don goggles, face shield, and FR coat.

  • Causality: Micro-punctures can lead to unnoticed transdermal absorption of the amine, bypassing the primary line of defense.

  • Self-Validation: Perform the "roll and trap" air test on the gloves. Trap air in the glove and roll the cuff tightly; if the fingers do not remain fully inflated, discard the gloves immediately.

Step 3: Aseptic/Closed-System Transfer

  • Action: Use a positive displacement pipette or a gas-tight glass syringe for transferring the liquid amine.

  • Causality: Standard air-displacement pipettes are prone to dripping when handling volatile organic liquids due to vapor pressure buildup in the tip. Positive displacement prevents hazardous drips and ensures stoichiometric accuracy.

  • Self-Validation: Draw the liquid and hold the syringe vertical for 5 seconds over the source bottle. The absence of droplet formation confirms a secure vapor seal.

Step 4: Post-Handling Decontamination

  • Action: Wipe down all exterior surfaces of the reagent bottle and transfer tools with a dilute acidic solution (e.g., 1% citric acid), followed by a water wipe.

  • Causality: The amine is a basic nucleophile. Mild acid neutralizes residual chemical into a benign, water-soluble salt, preventing cross-contamination for the next user.

Waste Segregation & Disposal Plan

Improper disposal of amines is a frequent cause of laboratory incidents. Follow this strict disposal hierarchy:

  • Segregation: Collect all (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine liquid waste in clearly labeled "Basic Organic Waste" containers.

  • Chemical Incompatibility (Causality): Never mix amine waste with acidic waste streams (e.g., nitric acid, sulfuric acid). Mixing basic amines with acids triggers violent, exothermic neutralization reactions, potentially leading to container rupture or fires .

  • Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a sealed, solid hazardous waste bin designated for toxic organics. Do not dispose of these in the general municipal trash.

Operational Workflow Visualization

Workflow Start 1. Pre-Task Safety Audit (Verify H-Codes & Airflow) PPE 2. Don Specialized PPE (Butyl Gloves, Splash Goggles) Start->PPE Hood 3. Fume Hood Operations (Dispensing & Synthesis) PPE->Hood Spill Spill or Exposure Detected? Hood->Spill Emergency 4a. Emergency Response (Eyewash/Shower & Evacuate) Spill->Emergency YES Decon 4b. Decontamination (Neutralize & Clean Surfaces) Spill->Decon NO Waste 5. Hazardous Waste (Segregate Basic Organics) Emergency->Waste Post-Incident Cleanup Decon->Waste

Safety workflow for handling and disposing of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine.

References

  • NextSDS. "1-(2-methoxyethyl)pyrrolidin-3-amine — Chemical Substance Information." NextSDS. [Link]

© Copyright 2026 BenchChem. All Rights Reserved.